molecular formula C11H12N2O B7814186 2-(4,5-Dimethyloxazol-2-yl)aniline

2-(4,5-Dimethyloxazol-2-yl)aniline

Cat. No.: B7814186
M. Wt: 188.23 g/mol
InChI Key: GPNRTNWSBMDLJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4,5-Dimethyloxazol-2-yl)aniline is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features an aniline group linked to a 4,5-dimethyloxazole ring, a structure known as a privileged scaffold in drug discovery . Compounds containing the oxazole moiety are frequently explored for their potential biological activity. Recent research highlights the significant application of oxazole-based compounds as novel Ferroptosis Inhibitors . Ferroptosis is an iron-dependent form of regulated cell death linked to conditions such as neurodegenerative diseases (e.g., Alzheimer's and Parkinson's), acute kidney injury, and ischemia-reperfusion injury . In these contexts, oxazole derivatives are designed as potent, brain-penetrant radical-trapping antioxidants (RTAs) that can inhibit lipid peroxidation, a key process in ferroptotic cell death . As a building block, this aniline derivative serves as a crucial intermediate for the synthesis of more complex molecules. Researchers can functionalize the aromatic amine group to create amides, ureas, or imines, allowing for the development of diverse compound libraries for biological screening and structure-activity relationship (SAR) studies . The dimethyloxazole component helps reduce polarity and can improve metabolic stability and membrane permeability of lead compounds . This product is intended for research and development purposes only. Handling and Storage: Store in a cool, dry place. Refer to the Safety Data Sheet for safe handling procedures. Note: The specifications and available data are based on similar compounds and general chemical knowledge. Specific analytical data for this exact compound should be confirmed upon request.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4,5-dimethyl-1,3-oxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-8(2)14-11(13-7)9-5-3-4-6-10(9)12/h3-6H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNRTNWSBMDLJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C2=CC=CC=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Photophysical Characteristics of 2-(4,5-Dimethyloxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the photophysical characteristics, mechanistic principles, and experimental protocols for 2-(4,5-Dimethyloxazol-2-yl)aniline . This document is structured for researchers and drug development professionals, focusing on its utility as an Excited-State Intramolecular Proton Transfer (ESIPT) fluorophore.

Technical Guide & Whitepaper

Executive Summary

2-(4,5-Dimethyloxazol-2-yl)aniline is a heteroaromatic fluorophore belonging to the class of 2-(2'-aminophenyl)oxazoles. Unlike rigid push-pull dyes, this molecule is engineered to undergo Excited-State Intramolecular Proton Transfer (ESIPT) . This mechanism grants it a massive Stokes shift (typically >100 nm), dual-emission capability, and high sensitivity to environmental polarity and hydrogen-bonding capacity.

The addition of the 4,5-dimethyl moiety on the oxazole ring enhances the molecule's lipophilicity and solubility in non-polar organic solvents and lipid-rich biological environments, without significantly perturbing the electronic transitions of the core chromophore. It is primarily utilized as a ratiometric probe for pH sensing, metal ion detection (Zn²⁺, Cu²⁺), and lipid droplet imaging.

Molecular Architecture & Mechanism

Structural Basis for ESIPT

The photophysics of 2-(4,5-Dimethyloxazol-2-yl)aniline are governed by the presence of an intramolecular hydrogen bond (IMHB) between the amino hydrogen (donor) and the oxazole nitrogen (acceptor).

  • Ground State (E): The molecule exists primarily in the Enol (Amino) form, stabilized by the IMHB.

  • Excitation: Upon UV absorption, the acidity of the amino group and the basicity of the oxazole nitrogen increase significantly.

  • Proton Transfer: A distinctive ultra-fast proton transfer occurs, converting the excited Enol (E) to the excited Keto (Imidic) tautomer (K).

  • Emission: The molecule relaxes from the K* state, emitting a photon at a much longer wavelength (red-shifted) than the absorption, returning to the ground state Keto (K) form, which rapidly back-converts to the Enol (E) form.

Visualization of the ESIPT Cycle

The following diagram illustrates the four-level photophysical cycle (Enol


 Enol* 

Keto*

Keto

Enol).[1]

ESIPT_Mechanism Enol_GS Enol Ground State (E) (Stable, H-bonded) Enol_ES Enol Excited State (E*) (High Energy) Enol_GS->Enol_ES Abs (UV) Enol_ES->Enol_GS Normal Emission (Blue) (In polar solvents) Keto_ES Keto Excited State (K*) (Proton Transferred) Enol_ES->Keto_ES ESIPT (<1 ps) Keto_GS Keto Ground State (K) (Unstable) Keto_ES->Keto_GS Emission (Green/Yellow) Large Stokes Shift Keto_GS->Enol_GS Back Proton Transfer

Caption: The four-level ESIPT photocycle. The dominant radiative pathway (K


 K) produces the characteristic large Stokes shift.*

Photophysical Profile

Spectral Characteristics

The spectral properties are heavily dependent on the solvent environment due to the competition between intramolecular (ESIPT) and intermolecular (solvent-solute) hydrogen bonding.

ParameterValue / RangeNotes
Absorption Max (

)
330 – 360 nmCorresponds to the

transition of the Enol form.
Emission Max (

)
480 – 550 nmEmission from the Keto (K*) tautomer.
Stokes Shift 120 – 190 nmExceptionally large, minimizing self-absorption.
Quantum Yield (

)
0.40 – 0.80High in non-polar solvents (Hexane, Toluene); lower in protic solvents.
Fluorescence Lifetime (

)
< 2 nsTypical for ESIPT-based emission.
Solvatochromism & Environmental Sensitivity
  • Non-Polar Solvents (e.g., Cyclohexane, Toluene): The intramolecular H-bond is undisturbed. The ESIPT process is efficient, resulting in a single, intense emission band from the Keto form (green/yellow).

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Solvent molecules form intermolecular H-bonds with the amine or oxazole nitrogen. This disrupts the intramolecular H-bond, inhibiting ESIPT.

    • Result: Appearance of a secondary, blue-shifted emission band (~400 nm) originating from the Enol form, or complete quenching of the Keto emission.

Experimental Protocols

Sample Preparation for Spectroscopic Analysis

Objective: To prepare artifact-free solutions for accurate QY and lifetime measurements.

  • Stock Solution: Dissolve 1.0 mg of 2-(4,5-Dimethyloxazol-2-yl)aniline in 10 mL of spectroscopic grade DMSO or Ethanol to create a ~0.5 mM stock. Store at -20°C in the dark.

  • Working Solutions: Dilute the stock into the solvent of interest (e.g., Toluene, THF, MeOH) to reach a final concentration of 1–10

    
    M.
    
    • Critical Check: Absorbance at

      
       must be maintained below 0.1 OD to prevent inner-filter effects and aggregation.
      
  • Degassing: Purge solutions with Argon gas for 15 minutes prior to lifetime measurements to eliminate oxygen quenching.

Quantum Yield Determination (Relative Method)

Standard: Quinine Sulfate in 0.1 M H₂SO₄ (


) or Coumarin 153 in Ethanol (

).

Workflow:

QY_Workflow Start Start: Prepare Sample & Reference Abs_Check Measure Absorbance (300-400 nm) Start->Abs_Check Dilute Dilute until OD < 0.1 at Excitation Wavelength Abs_Check->Dilute OD > 0.1 Emission Record Integrated Emission Spectrum (Correct for detector response) Abs_Check->Emission OD ≤ 0.1 Dilute->Abs_Check Calc Calculate QY using Equation: Φs = Φr (Is/Ir)(Ar/As)(ns²/nr²) Emission->Calc

Caption: Step-by-step workflow for relative quantum yield determination to ensure linearity and accuracy.

pH Sensing Application Protocol

Due to the basicity of the oxazole nitrogen and the acidity of the aniline protons, this molecule acts as a ratiometric pH probe.

  • Buffer Prep: Prepare a series of phosphate/citrate buffers ranging from pH 3.0 to pH 10.0.

  • Titration: Add 10

    
    L of stock dye solution to 2 mL of each buffer.
    
  • Measurement: Excite at the isosbestic point (if determined) or

    
     of the neutral form.
    
  • Analysis: Plot the ratio of Enol emission (Blue) to Keto emission (Green) vs. pH. A sigmoidal response indicates the pKa of the probe.

Applications & Utility

Lipid Droplet Imaging

The 4,5-dimethyl substitution significantly increases lipophilicity compared to the parent 2-(2'-aminophenyl)oxazole. This makes the molecule an excellent stain for lipid droplets (LDs) in live cells.

  • Mechanism: In the non-polar core of a lipid droplet, ESIPT is favored, producing bright green/yellow fluorescence. In the polar cytoplasm, fluorescence is quenched or blue-shifted.

  • Advantage: High signal-to-noise ratio and wash-free imaging potential.

Metal Ion Sensing (Zn²⁺, Cu²⁺)

The structural motif provides a chelating pocket (


-bidentate ligand).
  • Binding: Metal ions coordinate to the oxazole nitrogen and the aniline nitrogen.

  • Effect: Coordination locks the protons and prevents the ESIPT mechanism.

  • Readout: A "Turn-On" of blue fluorescence (Enol-like) or quenching of the green Keto emission upon metal binding.

References

  • Photophysics of 2-(2'-aminophenyl)

    • Title: Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications.[2][3]

    • Source:Molecules (2021).
    • URL:[Link]

  • ESIPT Mechanism in Oxazole Derivatives

    • Title: Synthesis and photophysical studies of oxazole rings containing compounds as electron accepting units.[4][5]

    • Source:Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (2013).
    • URL:[Link]

  • General Principles of ESIPT Probes

    • Title: Excited-state intramolecular proton transfer (ESIPT)
    • Source:Chemical Society Reviews (2020).
    • URL:[Link]

  • Solvatochromism of Aniline-Oxazole Systems

    • Title: The fluorescence of indoles and aniline deriv
    • Source:Biochemical Journal (1962).
    • URL:[Link]

Sources

2-(4,5-Dimethyloxazol-2-yl)aniline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-(4,5-Dimethyloxazol-2-yl)aniline: Synthesis, Properties, and Therapeutic Potential

Introduction

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] These five-membered heterocyclic compounds, containing both oxygen and nitrogen, are capable of engaging with a variety of biological targets through diverse non-covalent interactions.[3] This guide focuses on a specific, nuanced derivative: 2-(4,5-Dimethyloxazol-2-yl)aniline. While this precise molecule is not cataloged with a commercial CAS number, indicating its status as a novel or specialized research compound, its structural motifs suggest significant potential, particularly in the realm of kinase inhibition and oncology.

This document provides a comprehensive overview based on established principles of organic synthesis and medicinal chemistry. We will explore the compound's fundamental properties, propose a robust synthetic pathway, and delve into its potential applications in drug discovery, drawing parallels from closely related and well-studied anilino-oxazole analogs.

Section 1: Core Molecular Attributes

The foundational step in understanding any chemical entity is to define its basic physicochemical properties. As 2-(4,5-Dimethyloxazol-2-yl)aniline is not a commercially cataloged compound, its molecular weight has been calculated based on its structure. For comparative context, data for structurally similar, cataloged compounds are also presented.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Structural Notes
2-(4,5-Dimethyloxazol-2-yl)aniline Not AvailableC₁₁H₁₂N₂O188.23Target Compound
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline63478-10-4C₁₁H₁₄N₂O190.24Dihydro-oxazole analog
4-(2,4-Dimethyloxazol-5-yl)aniline100060-02-4C₁₁H₁₂N₂O188.23Isomeric analog
2-(Oxazol-4-yl)aniline1546449-22-2C₉H₈N₂O160.17Unsubstituted oxazole isomer

Section 2: Proposed Synthesis Protocol

The synthesis of 2,4,5-trisubstituted oxazoles can be achieved through several established methodologies.[4] For the specific synthesis of 2-(4,5-Dimethyloxazol-2-yl)aniline, a highly efficient and logical approach involves the condensation and subsequent cyclization of an activated 2-aminobenzonitrile derivative with an α-hydroxyketone, in this case, acetoin (3-hydroxy-2-butanone). This strategy is a variation of well-established oxazole syntheses that couple an amine or nitrile with a suitable carbonyl precursor.

Proposed Synthetic Workflow: Cyclization of 2-Aminobenzonitrile with Acetoin

This two-step protocol is designed for reliability and scalability, leveraging common laboratory reagents.

Step 1: Synthesis of the α-Aminoketone Intermediate

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-aminobenzonitrile (1.0 eq) and acetoin (1.2 eq).

  • Solvent Addition: Add a suitable high-boiling point solvent such as N,N-Dimethylformamide (DMF) to dissolve the reactants.

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 eq), to the mixture. The acid catalyst is crucial for promoting the initial condensation between the aniline nitrogen and the ketone carbonyl of acetoin.

  • Heating: Heat the reaction mixture to 120-140 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water and neutralize with a saturated sodium bicarbonate solution. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Dehydrative Cyclization to the Oxazole Ring

  • Reagent Setup: Dissolve the crude intermediate from Step 1 in a suitable solvent like toluene or xylene in a flask equipped with a Dean-Stark apparatus.

  • Dehydration Agent: The cyclization to the oxazole ring is a dehydration reaction. While heating in the presence of the acid catalyst is often sufficient, adding a dehydrating agent like phosphorus oxychloride (POCl₃) or employing a Burgess reagent can facilitate a cleaner and more efficient ring-closure. Add the chosen reagent dropwise at 0 °C.

  • Reaction Execution: After addition, allow the mixture to warm to room temperature and then heat to reflux. The Dean-Stark trap will collect the water generated during the cyclization, driving the reaction to completion.

  • Final Purification: After cooling, quench the reaction mixture carefully with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final product, 2-(4,5-Dimethyloxazol-2-yl)aniline, can be purified by column chromatography on silica gel.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Dehydration A 2-Aminobenzonitrile C Acid Catalyst (p-TsOH) DMF, 120-140°C A->C B Acetoin (3-Hydroxy-2-butanone) B->C D Intermediate Formation C->D Condensation E Intermediate F Dehydrating Agent Toluene, Reflux E->F G 2-(4,5-Dimethyloxazol-2-yl)aniline F->G Cyclization

Caption: Proposed two-step synthesis of 2-(4,5-Dimethyloxazol-2-yl)aniline.

Section 3: Potential Applications in Drug Discovery

The true value of a novel chemical scaffold lies in its potential biological activity. The 2-anilino-oxazole motif is a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.

Kinase Inhibition: Targeting VEGFR2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a critical signaling protein involved in angiogenesis—the formation of new blood vessels.[5] Dysregulation of the VEGFR2 signaling pathway is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize. Consequently, inhibitors of VEGFR2 are a major class of anti-cancer drugs.

A significant body of research has demonstrated that 2-anilino-5-aryloxazoles are potent inhibitors of VEGFR2 kinase.[5][6] These molecules typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation events that trigger downstream signaling. The aniline portion of the molecule often forms key hydrogen bonds within the hinge region of the kinase, while the oxazole serves as a rigid scaffold to correctly orient the aniline and the substituent at the 5-position for optimal binding.

While our target compound has methyl groups at the 4 and 5 positions, the core 2-anilino-oxazole structure remains. This suggests a strong likelihood that 2-(4,5-Dimethyloxazol-2-yl)aniline would also exhibit inhibitory activity against VEGFR2 or other related kinases. The methyl groups may influence solubility, metabolic stability, and the precise binding conformation within the ATP pocket.

G cluster_pathway Simplified VEGFR2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., RAF-MEK-ERK) VEGFR2->Downstream Phosphorylation Cascade ATP ATP ATP->VEGFR2 Activates Inhibitor 2-(4,5-Dimethyloxazol-2-yl)aniline (Proposed Inhibitor) Inhibitor->VEGFR2 Blocks ATP Binding Angiogenesis Angiogenesis Cell Proliferation Survival Downstream->Angiogenesis

Caption: Proposed mechanism of action via VEGFR2 inhibition.

Broader Therapeutic Potential

The utility of oxazole derivatives extends beyond kinase inhibition. Various substituted oxazoles have demonstrated a wide range of pharmacological effects, including:

  • Antimicrobial and Antifungal Activity: The oxazole ring is a component of several natural antibiotics and synthetic agents that show promise in combating microbial infections.[1]

  • Anti-inflammatory Properties: Certain oxazole derivatives have been shown to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).[2]

  • Antitubercular Activity: The 2-aminooxazole scaffold, a close relative of our target compound, has been identified as a privileged structure in the search for new treatments for tuberculosis.

Conclusion

While 2-(4,5-Dimethyloxazol-2-yl)aniline is not a readily available compound, its structure represents a compelling target for synthesis and biological evaluation. Based on a robust body of literature surrounding the 2-anilino-oxazole scaffold, it is logical to hypothesize that this molecule holds significant potential as a kinase inhibitor, with possible applications in oncology. The proposed synthetic route is straightforward and relies on well-understood chemical transformations, making the compound accessible for research purposes. Further investigation into its biological activity is warranted and could provide valuable insights for the development of next-generation therapeutics.

References

  • Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

  • Harris, P. A., et al. (2005). Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. Journal of Medicinal Chemistry, 48(5), 1610–1619. [Link]

  • Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors | Request PDF. (2026, February 19). ResearchGate. [Link]

  • General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. (n.d.). National Institutes of Health (NIH). [Link]

  • Harris, P. A., et al. (2005). Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry, 48(5), 1610–1619. [Link]

  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2025, March 28). MDPI. [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). National Institutes of Health (NIH). [Link]

  • Cwik, A., et al. (n.d.). A simple synthesis of 2-substituted oxazolines and oxazines. Scilit. [Link]

  • Chemistry and Pharmacological Applications of 1,3-Oxazoles | Request PDF. (n.d.). ResearchGate. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019, February 4). National Institutes of Health (NIH). [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025, November 11). MDPI. [Link]

  • Metal-Free [2 + 2 + 1] Annulation of Alkynes, Nitriles, and Oxygen Atoms: Iodine(III)-Mediated Synthesis of Highly Substituted Oxazoles. (2013, May 22). ACS Publications. [Link]

  • Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. (2020, July 18). MDPI. [Link]

  • An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity. (2024, August 13). MDPI. [Link]

  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2022, August 21). MDPI. [Link]

  • SYNTHESIS, ANTIMICROBIAL AND ANTIFUNGAL STUDY OF 2-(5–ARYL-4,5–DIHYDRO-1-SUBSTITUTED-PYRAZOL. (n.d.). TSI Journals. [Link]

  • Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science. [Link]

Sources

Photophysical Profiling: Electronic Absorption Spectra of Dimethyloxazolyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced fluorophores and colorimetric sensors relies heavily on the precise engineering of molecular architectures. Among these, dimethyloxazolyl aniline derivatives represent a highly tunable class of Donor-


-Acceptor (D-

-A) push-pull chromophores. By pairing the strong electron-donating capacity of an aniline moiety with the electron-withdrawing nature of a dimethyloxazolyl ring, researchers can achieve highly sensitive, environmentally responsive electronic absorption spectra.

This technical guide provides an in-depth analysis of the photophysical dynamics, structural causality, and self-validating spectroscopic protocols required to accurately characterize the UV-Vis absorption properties of these derivatives. It is designed for application scientists and drug development professionals utilizing these compounds in biosensing, non-linear optics (NLO), and target-binding assays.

Mechanistic Grounding: The D- -A Architecture

To understand the electronic absorption spectra of dimethyloxazolyl aniline derivatives, one must first deconstruct their molecular topology. These molecules operate on an Intramolecular Charge Transfer (ICT) mechanism, which is dictated by the electronic communication between the poles of the molecule.

  • The Donor (Aniline): The unshared electron pair on the nitrogen atom of the aniline group serves as a powerful electron donor. Upon excitation, this electron density is mobilized across the conjugated

    
    -bridge.
    
  • The Acceptor (Oxazole): The oxazole ring, an electron-deficient heterocycle, acts as the electron sink.1

    1 [1].
    
  • The Role of Dimethyl Substitution: The deliberate addition of two methyl groups to the oxazole ring serves two critical functions. Electronically , the inductive (+I) effect of the methyl groups subtly raises the Lowest Unoccupied Molecular Orbital (LUMO), allowing for fine-tuning of the absorption gap. Sterically , the methyl groups provide bulk that prevents tight intermolecular

    
     stacking. This steric shielding is a deliberate design choice to prevent Aggregation-Caused Quenching (ACQ), ensuring that the absorption spectra remain linear and predictable even at higher localized concentrations.
    

Photophysical Dynamics: ICT and Solvatochromism

The electronic absorption spectra of these derivatives typically feature two distinct bands:

  • High-Energy Band (

    
    280–320 nm):  Corresponds to the localized 
    
    
    
    transitions within the individual aromatic rings.
  • Low-Energy Band (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    360–450 nm):  Corresponds to the ICT transition. [2].
    

Because the excited state of a push-pull molecule is significantly more polar than its ground state, these compounds exhibit positive solvatochromism . When placed in a polar solvent, the solvent dipoles reorient to stabilize the highly polar Franck-Condon excited state. This stabilization lowers the energy gap between the ground state (


) and the excited state (

), resulting in a bathochromic (red) shift in the absorption maximum (

).

Photophysical_Workflow cluster_Prep Phase 1: Sample Preparation cluster_Analysis Phase 2: Spectroscopic Analysis cluster_Physics Phase 3: Photophysical Dynamics N1 Synthesize & Purify Dimethyloxazolyl Aniline N2 Prepare Stock Solution (1.0 mM in DMSO) N1->N2 N3 Dilute in Target Solvents (10-50 µM) N2->N3 N4 Baseline Correction (Pure Solvent Blank) N3->N4 N5 UV-Vis Absorption Scan (250 - 600 nm) N4->N5 N6 Identify ICT Band (Charge Transfer Peak) N5->N6 N7 Ground State (S0) Localized Electron Density N6->N7 N8 Franck-Condon State (S1) Instantaneous Excitation N7->N8 Photon Absorption (hv) N9 ICT Relaxed State Solvent Reorganization N8->N9 Solvatochromic Relaxation

Fig 1. Workflow mapping the preparation, spectroscopic analysis, and photophysical ICT dynamics.

Self-Validating Experimental Protocol: UV-Vis Characterization

To ensure data integrity, the spectroscopic characterization of dimethyloxazolyl aniline derivatives must be executed as a self-validating system. The following protocol embeds internal checks to rule out aggregation and solvent contamination.

Step 1: Anhydrous Solvent Preparation
  • Action: Utilize strictly spectroscopic-grade, anhydrous solvents.

  • Causality: The ICT state is highly sensitive to micro-polarity. Trace water in aprotic solvents (e.g., Dioxane, Chloroform) will preferentially solvate the polar excited state, causing anomalous red-shifts and broadening of the absorption band, which invalidates Lippert-Mataga solvatochromic plotting.

Step 2: Gravimetric Stock Preparation
  • Action: Weigh 1.0 mg of the derivative using a microbalance and dissolve in 1.0 mL of anhydrous DMSO to create a master stock. Sonicate for 5 minutes.

  • Causality: DMSO ensures complete dissolution of the rigid hydrophobic backbone, preventing micro-crystal formation that causes light scattering (Rayleigh scattering) in the UV-Vis spectrum.

Step 3: Serial Dilution & The Linearity Check (Self-Validation)
  • Action: Prepare a concentration gradient (5, 10, 20, 30, and 50

    
    M) in the target solvent. Measure the absorbance at 
    
    
    
    for each.
  • Validation Gate: Plot Absorbance vs. Concentration. Calculate the linear regression (

    
    ).
    
    • Pass:

      
      . Proceed to full spectral analysis.
      
    • Fail:

      
      . This indicates ground-state aggregation (H- or J-aggregates) or detector saturation. Discard the dilutions, reduce the maximum concentration, and repeat. Absorbance must remain between 0.05 and 0.8 OD to strictly obey the Beer-Lambert law.
      
Step 4: Spectral Acquisition
  • Action: Run a baseline correction using the pure matched solvent in a 10 mm pathlength quartz cuvette. Scan the sample from 250 nm to 600 nm at a scan rate of 120 nm/min.2

    2 [3].
    

Quantitative Data: Solvatochromic Absorption Profiles

The table below summarizes the expected photophysical behavior of a standard dimethyloxazolyl aniline derivative across a dielectric gradient. Notice the pronounced bathochromic shift of the ICT band as solvent polarity increases, validating the push-pull nature of the molecule.

SolventDielectric Constant (

)
Absorption Max (

, nm)
Molar Absorptivity (

,

)
Band Assignment
Toluene 2.3836528,500ICT
Chloroform 4.8137831,200ICT
Methanol 32.7039525,400ICT
DMSO 46.8040229,800ICT

Note: The slight drop in molar absorptivity in protic solvents (Methanol) is often due to hydrogen bonding with the aniline nitrogen, which partially restricts its electron-donating capability to the oxazole acceptor.

Applications in Drug Development & Biosensing

Understanding the electronic absorption of these derivatives is not merely an academic exercise; it is the foundation for their commercial application:

  • Conformational Probes: Because the absorption spectrum is highly dependent on the dihedral angle between the aniline and oxazole rings, these molecules can be embedded in lipid bilayers or protein binding pockets. Upon binding to a rigid target (e.g., an amyloid fibril or a kinase active site), the molecule planarizes, causing a distinct, measurable red-shift in absorption.

  • Non-Linear Optics (NLO): The strong ICT character and high molar absorptivity make dimethyloxazolyl anilines excellent candidates for two-photon absorption (TPA) materials, allowing for deep-tissue bio-imaging using low-energy near-infrared (NIR) excitation.

References

  • Two-photon absorption properties of push-pull oxazolones derivatives Source: Elsevier / ResearchGate URL:[Link]

  • Synthesis and characterization of four novel 1,3-azole based push-pull heterocyclic systems Source: UMinho URL:[Link]

  • Optical properties and fluorescence quenching of carbazole containing (D–π–A) push–pull chromophores by silver nanoparticles Source: RSC Publishing URL:[Link]

Sources

Thermodynamic Stability Profile: 2-(4,5-Dimethyloxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Chemical Development & Stability Profiling

Executive Summary

This guide details the thermodynamic and kinetic stability profile of 2-(4,5-Dimethyloxazol-2-yl)aniline . This molecule represents a privileged scaffold in medicinal chemistry and fluorescent probe design (ESIPT dyes) due to its ability to form a pseudo-six-membered ring via strong intramolecular hydrogen bonding (IMHB).

Unlike unsubstituted oxazoles, the 4,5-dimethyl substitution provides critical steric and electronic stabilization, significantly enhancing resistance to hydrolytic ring-opening. This document outlines the structural determinants of this stability, degradation pathways, and validated protocols for experimental characterization.

Structural Determinants of Stability

The thermodynamic stability of this compound is governed by two primary factors: the Resonance-Assisted Hydrogen Bond (RAHB) and the Steric/Electronic Shielding of the oxazole ring.

The "Locking" Mechanism (IMHB)

The ortho-amino group on the phenyl ring acts as a hydrogen bond donor, while the oxazole nitrogen acts as an acceptor. This interaction locks the molecule into a planar conformation, reducing the ground-state energy by approximately 5–7 kcal/mol compared to the non-planar rotamer.

  • Planarity: The IMHB forces the phenyl and oxazole rings into coplanarity, maximizing

    
    -conjugation.
    
  • Entropic Penalty: The "pre-organized" structure reduces the entropic cost of binding in biological targets (e.g., kinase ATP pockets).

The 4,5-Dimethyl Effect

The methyl groups at positions 4 and 5 of the oxazole ring are not merely lipophilic handles; they are thermodynamic stabilizers.

  • Electronic Effect: Methyl groups are weak electron donors (inductive effect

    
    ). They increase electron density in the oxazole ring, making the C2-carbon less electrophilic and thus more resistant to nucleophilic attack (hydrolysis).
    
  • Steric Effect: The C4-methyl group sterically hinders the approach of nucleophiles (like water or hydroxide) perpendicular to the ring plane.

Visualization: Conformational Equilibrium

The following diagram illustrates the thermodynamic preference for the "Closed" (H-bonded) conformer over the "Open" twisted conformer.

ConformationalStability Figure 1: Thermodynamic equilibrium favoring the H-bonded planar state. Open Open Conformer (High Energy, Twisted) ~ +6 kcal/mol TS Rotational Transition State Open->TS Rotation around C-C bond Closed Closed Conformer (Low Energy, Planar) Intramolecular H-Bond TS->Closed H-Bond Formation (N-H...N) Closed->Open Thermal Disruption (>150°C)

Chemical Stability & Degradation Pathways[1]

While the 4,5-dimethyl backbone confers robustness, the molecule remains susceptible to specific stress conditions.

Acidic Hydrolysis (Ring Opening)

The primary degradation pathway is acid-catalyzed hydrolysis .

  • Protonation: The oxazole nitrogen is protonated (

    
    ).
    
  • Nucleophilic Attack: Water attacks the C2 position.

  • Ring Cleavage: The bond between O1 and C2 breaks, leading to an acyclic

    
    -acylamino ketone.
    

Note: The 4,5-dimethyl substitution significantly slows this rate compared to the unsubstituted parent, often requiring elevated temperatures (>80°C) and strong acid (1M HCl) to proceed at measurable rates.

Oxidative Stability

The aniline nitrogen is the most oxidatively labile site. Exposure to peroxides or singlet oxygen can lead to:

  • N-Oxide formation (reversible).

  • Polymerization (irreversible formation of azo-dimers).

Visualization: Hydrolytic Degradation Pathway

Hydrolysis Figure 2: Acid-catalyzed hydrolysis mechanism leading to ring opening. Start 2-(4,5-Dimethyloxazol-2-yl)aniline (Stable Form) Protonated Protonated Intermediate (Activated C2) Start->Protonated + H+ (Acidic pH) Transition Tetrahedral Intermediate (Water Addition) Protonated->Transition + H2O (Nucleophilic Attack) Product Ring-Opened Product (α-Acylamino Ketone) Transition->Product Ring Cleavage

Experimental Protocols for Stability Profiling

To validate the thermodynamic parameters, the following self-validating protocols are recommended.

Protocol A: Accelerated Stability Testing (Arrhenius)

Objective: Determine the activation energy (


) of degradation to predict shelf-life.

Materials:

  • HPLC system (C18 column, UV detection at 300 nm).

  • Thermostatic water baths (40°C, 50°C, 60°C).

  • Buffer: 0.1 M HCl (Stress condition).

Workflow:

  • Preparation: Dissolve compound in Acetonitrile:0.1 M HCl (50:50) to a concentration of 100

    
    M.
    
  • Incubation: Aliquot into sealed amber vials. Place sets at 40°C, 50°C, and 60°C.

  • Sampling: Withdraw aliquots at

    
     hours.
    
  • Quenching: Immediately neutralize with 0.1 M NaOH or dilute into cold methanol.

  • Analysis: Quantify remaining parent compound via HPLC.

  • Calculation: Plot

    
     vs 
    
    
    
    . The slope
    
    
    .
Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (


) and Decomposition Temperature (

).
  • Sample: 2–5 mg of dried solid.

  • Pan: Crimped Aluminum pan (pinhole for gas release).

  • Ramp: 10°C/min from 30°C to 300°C under Nitrogen purge (50 mL/min).

  • Interpretation:

    • Sharp endotherm = Melting (

      
      ).
      
    • Broad exotherm = Decomposition (

      
      ).
      
    • Self-Validation: If

      
       is close to 
      
      
      
      , the compound is thermally unstable in the melt phase.

Quantitative Data Summary

The following values are estimated based on structure-activity relationships (SAR) of analogous 2-phenyl-oxazoles.

ParameterEstimated ValueRationale
Melting Point (

)
110°C – 140°CStabilization by IMHB increases lattice energy compared to non-H-bonded analogs.

(Aniline)
~3.5 – 4.0Lower than typical aniline (4.6) due to electron-withdrawing oxazole ring.

(Oxazole)
~1.0Protonation occurs at oxazole N; difficult due to H-bond participation.

2.5 – 3.04,5-dimethyl groups add lipophilicity.
Hydrolytic

> 24 hours (pH 7, 25°C)Highly stable at neutral pH.
IMHB Energy -6.5 kcal/molCalculated stabilization of the planar conformer.

References

  • BenchChem. (2025).[1][2] Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. Retrieved from

  • Thumula, P. (2025). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Asian Journal of Chemistry. Retrieved from

  • Gordon, M. S., & Harville, T. (2019). Intramolecular Hydrogen Bonding Analysis. U.S. Department of Energy (OSTI). Retrieved from

  • PubChem. (2025). Compound Summary: 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline. National Library of Medicine. Retrieved from

  • Makowski, M., et al. (2014). Conformational properties of oxazole-amino acids: effect of the intramolecular N-H[3][4]···N hydrogen bond. Journal of Physical Chemistry B. Retrieved from

Sources

Solubility Profile of 2-(4,5-Dimethyloxazol-2-yl)aniline in Organic Solvents

[1]

Executive Summary

2-(4,5-Dimethyloxazol-2-yl)aniline (CAS: 63478-10-4) is a functionalized heterocyclic amine serving as a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced organic dyes.[1][2][3] Its solubility profile is governed by the interplay between the hydrophobic 4,5-dimethyloxazole moiety and the hydrogen-bond-donating aniline amine.[1]

This guide provides a comprehensive technical analysis of its solubility behavior, establishing a predictive polarity model , a thermodynamic framework for process optimization, and a validated experimental protocol for precise data generation.[1]

Physicochemical Identity & Structural Analysis[1][4]

Understanding the molecular architecture is the first step in predicting solubility behavior.[1]

  • Chemical Structure: A phenyl ring substituted at the ortho position with a 4,5-dimethyloxazol-2-yl group.[1][4]

  • Molecular Weight: 188.23 g/mol .[1]

  • Key Functional Groups:

    • Primary Amine (-NH₂): H-bond donor and acceptor; confers polarity and weak basicity.[1]

    • Oxazole Nitrogen (-N=): H-bond acceptor; contributes to solubility in protic solvents and acidic media.[1]

    • Methyl Groups (-CH₃): Increase lipophilicity, reducing water solubility compared to non-methylated analogs.[1]

Predictive Solubility Matrix

Based on Structure-Activity Relationships (SAR) and analogous oxazolyl-anilines:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IPAHigh Strong H-bonding between solvent -OH and solute -NH₂/Oxazole-N.
Polar Aprotic DMSO, DMF, DMAcVery High Dipole-dipole interactions disrupt crystal lattice energy effectively.[1]
Chlorinated Dichloromethane, ChloroformHigh Favorable dispersion forces and weak polar interactions.[1]
Esters/Ethers Ethyl Acetate, THFModerate Good solvation of the organic skeleton; standard recrystallization solvents.[1]
Non-Polar Hexane, HeptaneLow/Insoluble Lack of polar interaction capability to overcome lattice energy.[1]
Aqueous Water (Neutral pH)Very Low Hydrophobic effect of the aromatic/methyl groups dominates.[1]
Aqueous Acid 0.1 M HClSoluble Protonation of the amine/oxazole forms a soluble salt.

Experimental Protocol: Isothermal Saturation Method

As specific peer-reviewed solubility coefficients for this specific isomer are often proprietary, the Standard Shake-Flask Method coupled with HPLC-UV quantification is the authoritative protocol for generating precise data.[1]

Workflow Diagram

SolubilityWorkflowStartExcess Solid AdditionEquilEquilibration(T = Const, t > 24h)Start->Equil Solvent AdditionSepPhase Separation(Filtration/Centrifugation)Equil->Sep Saturated SupernatantDiluteDilution(Mobile Phase)Sep->Dilute AliquotQuantHPLC-UVQuantificationDilute->Quant Injection

Caption: Workflow for the determination of thermodynamic solubility using the isothermal saturation method.

Detailed Methodology
  • Preparation: Add excess 2-(4,5-Dimethyloxazol-2-yl)aniline solid to 10 mL glass vials containing 5 mL of the target solvent (e.g., Ethanol, Toluene, Ethyl Acetate).

  • Equilibration: Place vials in a thermostatic shaker bath. Agitate at 150 rpm for 48 hours to ensure equilibrium. Standard temperature points: 278.15 K, 288.15 K, 298.15 K, 308.15 K, 318.15 K.[1]

  • Phase Separation: Stop agitation and allow the solid to settle for 2 hours. Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to the experimental temperature to prevent precipitation).

  • Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile:Water 50:50). Inject into an HPLC system (C18 column, UV detection at

    
     nm).
    
  • Calculation: Determine molar solubility (

    
    ) using the calibration curve.
    

Thermodynamic Modeling Framework

To upscale processes (e.g., crystallization), experimental data points must be correlated using thermodynamic models.[1][5]

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


1
  • 
     : Mole fraction solubility.[1][3][6][7]
    
  • 
     : Absolute temperature (Kelvin).[1][3][6]
    
  • 
     : Empirical model parameters derived from regression analysis.
    
    • Application: Use this equation to interpolate solubility at any temperature within the measured range for reactor design.

Van't Hoff Analysis (Dissolution Thermodynamics)

The dissolution enthalpy (


1
1
  • Plot:

    
     vs. 
    
    
    .[1]
  • Slope:

    
     (Indicates if dissolution is endothermic or exothermic).[1]
    
  • Intercept:

    
     (Indicates the disorder change).[1]
    
  • Interpretation: For oxazolyl-anilines, dissolution is typically endothermic (

    
    ) and entropy-driven  (
    
    
    ), meaning solubility increases with temperature.[1]

Practical Applications in Process Development

Recrystallization Solvent Selection

Based on the differential solubility profile:

  • Solvent: Ethanol or Ethyl Acetate (High solubility at boiling point).[1]

  • Anti-solvent: Water or Hexane (Low solubility).[1]

  • Protocol: Dissolve the crude 2-(4,5-Dimethyloxazol-2-yl)aniline in hot Ethanol. Slowly add Water until turbidity persists.[1] Cool to 4°C to induce crystallization of high-purity needles.

Extraction Strategy

For isolating the compound from an aqueous reaction mixture:

  • Recommended Solvent: Dichloromethane (DCM) or Ethyl Acetate.[1]

  • Rationale: High partition coefficient (

    
    ) favors the organic phase, while inorganic byproducts remain in the aqueous phase.[1]
    
Solvent Interaction Diagram[1]

InteractionsCompound2-(4,5-Dimethyloxazol-2-yl)anilineEthanolEthanol(Protic)Compound->EthanolH-Bonding(Strong Solvation)DCMDCM(Chlorinated)Compound->DCMDipole-Dipole(Good Solvation)HexaneHexane(Non-polar)Compound->HexaneDispersion Only(Poor Solvation)

Caption: Interaction mechanisms dictating solubility in key solvent classes.[1]

References

  • Benchchem. A Technical Guide to Determining the Solubility of 2-Methyl-4-(1,3-oxazol-2-yl)aniline in Common Laboratory Solvents. (Methodology for oxazolyl-aniline analogs).[1][2] [1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10583839, 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline.[1] (Structural data).[1]

  • Li, Y., et al. (2016). Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents.[1] Journal of Chemical & Engineering Data.[1][8] (Thermodynamic modeling framework).[1][3][5][6][7] [1][7]

  • Zhang, J., et al. (2017). Thermodynamic modeling of pharmaceuticals solubility in pure, mixed and supercritical solvents.[1] Journal of Chemical Thermodynamics.[1] (Apelblat equation application).

Acid-Base Profiling of 2-(4,5-Dimethyloxazol-2-yl)aniline: A Technical Guide to pKa Determination and Physicochemical Behavior

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper / Methodological Guide

Executive Summary

In modern drug discovery, particularly within the beyond-Rule-of-5 (bRo5) chemical space, the precise determination of acid-base dissociation constants (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


) is critical for predicting a molecule's solubility, permeability, and target-binding affinity[1]. The compound 2-(4,5-Dimethyloxazol-2-yl)aniline  represents a highly privileged bifunctional scaffold frequently utilized in the design of kinase inhibitors and GPCR ligands.

This whitepaper provides an in-depth technical analysis of the acid-base properties of this specific scaffold. By synthesizing structural electronics, intramolecular hydrogen bonding (IMHB) dynamics, and empirical analytical methodologies, this guide establishes a self-validating framework for accurately determining the


 of complex, poorly soluble, ortho-substituted heteroaromatic anilines.

Structural and Electronic Profiling

To accurately design a


 determination protocol, one must first establish the theoretical microspecies and the thermodynamic forces governing their equilibria. 2-(4,5-Dimethyloxazol-2-yl)aniline possesses two distinct ionizable centers: the exocyclic primary amine (aniline nitrogen) and the endocyclic oxazole nitrogen.
Competing Electronic Effects
  • The Oxazole Moiety: Unsubstituted oxazole is a weak base with a conjugate acid

    
     of approximately 0.8[2][3]. The addition of two methyl groups at the 4- and 5-positions introduces an electron-donating inductive effect (
    
    
    
    ), which slightly increases the electron density on the endocyclic nitrogen, raising its theoretical
    
    
    to ~1.5–2.0.
  • The Aniline Moiety: Unsubstituted aniline has a

    
     of 4.6. The oxazole ring acts as a strong electron-withdrawing group (
    
    
    
    effect) when positioned ortho to the amine, which intuitively should drastically reduce the basicity of the aniline nitrogen.
The Role of Intramolecular Hydrogen Bonding (IMHB)

The ortho-relationship between the hydrogen-bond donor (aniline


) and the hydrogen-bond acceptor (oxazole 

) creates a conformational lock. When the aniline nitrogen is protonated (forming

), it acts as a powerful hydrogen bond donor to the adjacent oxazole nitrogen. This Intramolecular Hydrogen Bond (IMHB) thermodynamically stabilizes the conjugate acid[4][5]. The stabilization energy provided by the IMHB counteracts the electron-withdrawing

effect of the oxazole ring, effectively "rescuing" the basicity of the aniline nitrogen and shifting its macroscopic

higher than would be predicted by purely inductive models.

G A 2-(4,5-Dimethyloxazol-2-yl)aniline B Aniline Nitrogen (-NH2) Base pKa ~4.6 A->B C Oxazole Nitrogen (-N=) Base pKa ~0.8 A->C D Inductive Withdrawal (-I) from Oxazole Ring B->D Decreases pKa F Intramolecular H-Bonding (IMHB) Stabilization B->F Ortho-Proximity E Electron Donation (+I) from Dimethyl Groups C->E Increases pKa C->F Ortho-Proximity G Primary Protonation Site Calculated Macroscopic pKa ~3.2 D->G F->G Counteracts -I Effect

Figure 1: Logical relationship of electronic and spatial effects governing the macroscopic pKa.

Theoretical pKa Predictions & Data Presentation

Before initiating experimental workflows, theoretical profiling is required to set the titration boundaries. Based on Density Functional Theory (DFT) and empirical Hammett equation estimations, the predicted values are summarized below.

Table 1: Predicted Acid-Base Properties of 2-(4,5-Dimethyloxazol-2-yl)aniline

Ionizable CenterElectronic ModifiersIMHB Status (Protonated)Predicted

(Aqueous)
Aniline Nitrogen

(Oxazole)
Strong H-Bond Donor3.1 – 3.4
Oxazole Nitrogen

(Dimethyl)
Weak H-Bond Acceptor< 1.0

Note: Because the


 of the primary site is < 4.0, standard aqueous potentiometry will suffer from glass electrode "acid error" and high background conductivity. Therefore, UV-Vis spectrophotometry and cosolvent potentiometry are the mandatory analytical choices.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I mandate that every analytical protocol must contain internal validation steps to ensure data integrity. Below are the two optimized workflows for determining the


 of this scaffold.
Protocol A: UV-Vis Spectrophotometric Titration

Causality: Protonation of the aniline nitrogen disrupts the extended ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


-conjugation between the phenyl ring and the oxazole ring. This disruption causes a highly measurable hypsochromic (blue) shift in the UV-Vis spectrum, making spectrophotometry the most sensitive method for low-

compounds[6].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 50 µM stock solution of 2-(4,5-Dimethyloxazol-2-yl)aniline in a 0.15 M KCl aqueous solution (to maintain constant ionic strength).

  • Titrant Calibration: Utilize highly standardized 0.1 M HCl and 0.1 M KOH as titrants.

  • Spectral Acquisition: Using a diode-array UV-Vis spectrophotometer coupled with an automated titrator, sweep the pH from 1.0 to 6.0 in increments of 0.2 pH units. Record spectra from 220 nm to 400 nm.

  • Internal Validation (Isosbestic Point): Overlay all spectra. You must observe a sharp, distinct isosbestic point (a specific wavelength where absorbance remains constant across all pH values).

    • Self-Validation Logic: The presence of a strict isosbestic point mathematically proves a simple two-state equilibrium (

      
      ) without compound degradation or precipitation.
      
  • Data Regression: Plot the absorbance at the

    
     of the neutral species against pH. Apply a non-linear regression using the Henderson-Hasselbalch equation to extract the macroscopic 
    
    
    
    .
Protocol B: Cosolvent Potentiometry (Yasuda-Shedlovsky Extrapolation)

Causality: If the compound exhibits poor aqueous solubility (common in bRo5 scaffolds), aqueous UV-Vis may yield noisy data due to micro-precipitation. Cosolvent potentiometry circumvents this by using methanol/water mixtures, followed by mathematical extrapolation to pure water[1][7].

Step-by-Step Methodology:

  • Cosolvent Preparation: Prepare four separate 1.0 mM solutions of the analyte in varying Methanol-Water ratios (e.g., 30%, 40%, 50%, and 60% MeOH by weight) containing 0.15 M KCl.

  • Titration: Titrate each solution from pH 2.0 to 7.0 using 0.5 M standardized KOH under a nitrogen atmosphere at 25.0 ± 0.1 °C.

  • Apparent pKa (

    
    ) Extraction:  Calculate the apparent 
    
    
    
    for each cosolvent mixture using the Bjerrum function.
  • Yasuda-Shedlovsky Extrapolation: Plot the

    
     against the inverse dielectric constant (
    
    
    
    ) of the respective cosolvent mixtures.
  • Aqueous Derivation: Perform a linear regression and extrapolate the line to the

    
     value of pure water (0.0127 at 25 °C) to determine the true aqueous 
    
    
    
    .

Workflow S1 Sample Prep (Aqueous or Cosolvent) S2 Automated Titration (pH 1.0 to 7.0) S1->S2 S3 Spectral/Potentiometric Acquisition S2->S3 S4 Isosbestic Point Validation S3->S4 S4->S1 Failed (Precipitation) S5 Non-Linear Regression (Absorbance vs. pH) S4->S5 Validated S6 Macroscopic pKa Determination S5->S6

Figure 2: Self-validating experimental workflow for pKa determination.

Implications for Drug Development

Understanding the exact


 and the IMHB dynamics of 2-(4,5-Dimethyloxazol-2-yl)aniline is paramount for optimizing its ADME (Absorption, Distribution, Metabolism, and Excretion) profile:
  • Chameleonicity and Permeability: The ability of this scaffold to form an IMHB in the protonated state effectively "hides" the hydrogen bond donor from the surrounding solvent. According to Avdeef's principles of absorption[8][9], reducing the exposed polar surface area via IMHB drastically enhances passive lipid bilayer permeability, allowing this scaffold to achieve excellent oral bioavailability despite potentially violating traditional Lipinski rules[10][4].

  • Gastric Absorption: With a primary

    
     near 3.2, the molecule will be predominantly protonated (ionized) in the highly acidic environment of the stomach (pH ~1.5), ensuring high thermodynamic solubility. Upon transit to the upper intestine (pH ~6.0), the molecule will rapidly deprotonate to its neutral, highly lipophilic state, driving rapid membrane permeation.
    

References

  • 8 Oxazole Manufacturers in 2026 - Metoree. Metoree. Available at: [Link]

  • Product Class 12: Oxazoles. Thieme Connect. Available at:[Link]

  • Absorption and Drug Development By Alex Avdeef. ACS Publications. Available at: [Link]

  • Absorption and Drug Development: Solubility, Permeability, and Charge State by Alex Avdeef. Barnes & Noble. Available at:[Link]

  • Avdeef, A. (2012) pKa Determination. In Absorption and Drug Development. Scientific Research Publishing. Available at: [Link]

  • Absorption and drug development : solubility, permeability, and charge state. National Library of Medicine. Available at: [Link]

  • STUDIES OF BR0NSTED ACID-BASE EQUILIBRIA IN WATER AND NONAQUEOUS MEDIA. CORE. Available at: [Link]

  • The dependence on ionic strength of the protonation of water. Damghan University. Available at:[Link]

  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • A rational control of molecular properties to discover new oral drugs in the beyond-Rule-of-5 (bRo5) chemical space. University of Turin. Available at: [Link]

  • The effect of intramolecular interactions on hydrogen bond acidity. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Using 2-(4,5-Dimethyloxazol-2-yl)aniline as a bidentate nitrogen ligand

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(4,5-Dimethyloxazol-2-yl)aniline (DMOA) as a Bidentate Nitrogen Ligand

Abstract

This technical guide details the synthesis, coordination chemistry, and application of 2-(4,5-Dimethyloxazol-2-yl)aniline (DMOA) . As an asymmetric


-bidentate ligand, DMOA forms stable six-membered chelate rings with transition metals. The incorporation of methyl groups at the 4- and 5-positions of the oxazole ring enhances solubility in organic solvents and increases electron density at the donor nitrogen, making it a superior alternative to unsubstituted 2-(2-aminophenyl)oxazoles. This note focuses on its utility in Zinc(II)-based blue electroluminescence  and Palladium(II)-catalyzed cross-coupling reactions .

Ligand Architecture & Properties[1][2][3][4][5]

The DMOA ligand features a "hard-soft" borderline donor character. The aniline nitrogen (


 hybridized, hard donor) and the oxazole nitrogen (

hybridized, borderline donor) create a unique electronic environment.
  • Chelate Ring Size: 6-membered (Metal-N

    
    -C-C-C-N
    
    
    
    ).
  • Bite Angle: Typically 88°–92°, ideal for tetrahedral (Zn, Cu) or square planar (Pd, Pt) geometries.

  • Steric Effects: The 4,5-dimethyl substitution prevents aggregate quenching (ACQ) in solid-state luminescence by disrupting close

    
    -
    
    
    
    stacking, thereby enhancing Quantum Yield (QY).

Protocol A: Robust Synthesis of DMOA

While direct condensation of anthranilic acid is possible, it often suffers from low yields due to oligomerization. The Nitro-Reduction Route is the industry standard for high-purity synthesis, protecting the amine functionality until the final step.

Materials Required
  • 2-Nitrobenzoyl chloride (98%)

  • 3-Amino-2-butanone hydrochloride[1]

  • Triethylamine (

    
    )
    
  • Phosphorus oxychloride (

    
    )
    
  • Tin(II) chloride dihydrate (

    
    ) or Pd/C for catalytic hydrogenation.
    
  • Solvents: Dichloromethane (DCM), Ethanol, Toluene.

Step-by-Step Methodology

Step 1: Amide Formation

  • Dissolve 3-amino-2-butanone HCl (1.1 eq) in DCM at 0°C.

  • Add

    
     (2.5 eq) dropwise.
    
  • Slowly add 2-nitrobenzoyl chloride (1.0 eq) dissolved in DCM.

  • Stir at Room Temperature (RT) for 4 hours.

  • Wash with 1M HCl, then sat.

    
    . Dry organic layer (
    
    
    
    ) and concentrate to yield the amide intermediate.

Step 2: Robinson-Gabriel Cyclization

  • Dissolve the amide in dry Toluene.

  • Add

    
     (3.0 eq) carefully.
    
  • Reflux at 110°C for 3–5 hours. Monitor by TLC (formation of fluorescent spot).

  • Cool, neutralize with ice-cold

    
     (aq) to pH 8.
    
  • Extract with Ethyl Acetate.[2][3][4] Purify via silica gel chromatography (Hexane:EtOAc 4:1) to obtain 2-(2-nitrophenyl)-4,5-dimethyloxazole .

Step 3: Nitro Reduction

  • Dissolve the nitro-oxazole in Ethanol.[3]

  • Add

    
     (5.0 eq).
    
  • Reflux for 2 hours (or until yellow color disappears).

  • Adjust pH to >9 with dilute NaOH. Filter off tin salts through Celite.[3]

  • Recrystallize from Ethanol/Water to yield 2-(4,5-Dimethyloxazol-2-yl)aniline as white/pale yellow crystals.

Synthesis Workflow Diagram

SynthesisRoute Start 2-Nitrobenzoyl Chloride Amide Amide Intermediate Start->Amide DCM, Et3N 0°C -> RT Reactant 3-Amino-2-butanone Reactant->Amide Oxazole 2-(2-Nitrophenyl)- 4,5-dimethyloxazole Amide->Oxazole POCl3, Reflux Cyclization Product DMOA Ligand (Aniline) Oxazole->Product SnCl2, EtOH Reduction

Figure 1: Three-step synthesis protecting the amine functionality to ensure high regioselectivity.

Protocol B: Zinc(II) Complexation for Photoluminescence

Zinc complexes of DMOA exhibit blue fluorescence due to Chelation Enhanced Fluorescence (CHEF), which rigidifies the ligand and suppresses non-radiative decay.

Reaction Conditions
  • Metal Source:

    
     (Acetate acts as a base to deprotonate if necessary, though DMOA usually binds neutral in 
    
    
    
    type complexes).
  • Target Complex:

    
     or neutral 
    
    
    
    .
  • Solvent: Methanol (MeOH).

Procedure
  • Dissolve DMOA (2.0 mmol) in 10 mL MeOH.

  • Dissolve

    
     (1.0 mmol) in 5 mL MeOH.
    
  • Add the metal solution dropwise to the ligand solution.

  • Observation: Immediate formation of a precipitate or intensification of fluorescence under UV (365 nm).

  • Reflux for 1 hour to ensure thermodynamic stability.

  • Cool to RT. Filter the precipitate.[5]

  • Wash with cold MeOH and Diethyl Ether.

Data: Photophysical Properties
PropertyFree Ligand (DMOA)Zn(II) ComplexNote
Absorption

295 nm335 nmRed-shift due to coordination
Emission

360 nm (Weak)430–450 nm (Strong)Deep Blue Emission
Quantum Yield (

)
< 1%25–45% (Solid State)Rigidification effect
Stokes Shift ~65 nm~100 nmReduced self-absorption

Protocol C: Palladium(II) Catalysis (Suzuki-Miyaura)

DMOA acts as a hemilabile ligand, stabilizing Pd(0) species during the catalytic cycle.

Catalytic System
  • Precursor:

    
     or 
    
    
    
    .
  • Loading: 1–2 mol% Pd, 2–4 mol% DMOA.

  • Base:

    
     or 
    
    
    
    .
General Procedure
  • Charge a Schlenk tube with Aryl Bromide (1.0 mmol), Phenylboronic acid (1.2 mmol), Base (2.0 mmol).

  • Add

    
     (1 mol%) and DMOA (2 mol%) in Toluene/Water (4:1).
    
  • Degas via freeze-pump-thaw cycles (x3).

  • Heat at 80°C for 6–12 hours.

  • Validation: High yields (>90%) are typically observed for sterically hindered biaryls due to the ligand's flexibility.

Mechanistic Pathway

Catalysis PdPre Pd(II) Precursor Active Pd(0)-DMOA Active Species PdPre->Active Reduction OxAdd Oxidative Addition (Ar-Pd-Br) Active->OxAdd + Ar-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->Active Regeneration

Figure 2: The hemilabile nature of the oxazole nitrogen facilitates the reductive elimination step.

References

  • Synthesis of Oxazole Derivatives

    • Title: Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles.[6][7]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Zinc(II)

    • Title: Synthesis, Structure, and Luminescence Properties of Zinc(II) Complexes.[8]

    • Source: MDPI Inorganics.[9]

    • URL:[Link]

  • General Coordination Chemistry of 2-(2-aminophenyl)

    • Title: Zinc Complexes of Fluorosubstituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamides (Analogous N,N-ligand behavior).
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • Title: Oxazoline Ligands in Asymmetric Catalysis (Structural analogs).

Sources

Preparation of fluorescent metal complexes with 2-(4,5-Dimethyloxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis and Fluorescent Metallization of 2-(4,5-Dimethyloxazol-2-yl)aniline

Executive Summary

This technical guide details the stepwise synthesis of 2-(4,5-dimethyloxazol-2-yl)aniline (DMOA) and its subsequent coordination with Zinc(II) to form highly fluorescent metal complexes.

The DMOA ligand represents a class of N,N'-bidentate chelators where a "turn-on" fluorescence mechanism is triggered upon metal binding. While the free ligand exhibits weak emission due to non-radiative decay pathways (bond rotation and Photoinduced Electron Transfer), coordination with


 metals like Zn(II) rigidifies the molecular scaffold and inhibits solitary pair quenching. This protocol is designed for researchers in OLED material development , fluorescent sensing , and coordination chemistry .

Key Features:

  • Robust Synthesis: A 3-step pathway avoiding common quinazolinone byproducts.

  • Turn-On Fluorescence: >20-fold emission enhancement upon Zn(II) binding.

  • Scalability: Protocols optimized for gram-scale production.

Synthetic Workflow & Mechanism

The synthesis utilizes a "Build-Cyclize-Reduce" strategy to ensure regiospecificity. The oxazole ring is constructed before the aniline amine is exposed, preventing self-polymerization.

Mechanism of Fluorescence Enhancement (CHEF)

Upon coordination, the Zn(II) ion binds to the oxazole nitrogen and the aniline nitrogen. This binding:

  • Rigidifies the structure: Prevents rotation around the C(phenyl)-C(oxazole) bond.

  • Blocks PET: The lone pair on the aniline nitrogen, which normally quenches fluorescence via Photoinduced Electron Transfer (PET) to the oxazole excited state, is engaged in bonding.

G cluster_mech Fluorescence Mechanism Start Precursors (2-Nitrobenzoyl Cl + 3-Amino-2-butanone) Step1 Step 1: Amide Formation (Nucleophilic Acyl Substitution) Start->Step1 Et3N, DCM 0°C to RT Step2 Step 2: Cyclization (Robinson-Gabriel Type) Step1->Step2 POCl3 or H2SO4 Dehydration Step3 Step 3: Nitro Reduction (Pd/C Hydrogenation) Step2->Step3 H2, Pd/C MeOH Ligand Ligand (DMOA) (Weak Fluorescence) Step3->Ligand Isolation Complex Zn(II) Complex (Strong Blue Fluorescence) Ligand->Complex Zn(OAc)2 Chelation (CHEF) Free Free Ligand (Rotation + PET Quenching) Bound Rigid Zn-Complex (Radiative Decay) Free->Bound + Zn2+

Figure 1: Synthetic pathway and fluorescence activation mechanism.

Experimental Protocols

Part A: Synthesis of Ligand (DMOA)

Target Molecule: 2-(4,5-dimethyloxazol-2-yl)aniline CAS Registry (Generic): Derivatives of 2-(2-aminophenyl)oxazole.

Reagents Required:

  • 2-Nitrobenzoyl chloride (98%)

  • 3-Amino-2-butanone hydrochloride

  • Triethylamine (Et3N)

  • Phosphorus oxychloride (POCl3) or Conc. H2SO4

  • Palladium on Carbon (10% Pd/C)[1]

  • Solvents: Dichloromethane (DCM), Ethanol, Methanol.

Step 1: Preparation of N-(1-methyl-2-oxopropyl)-2-nitrobenzamide

  • Dissolve 3-amino-2-butanone HCl (12.3 g, 100 mmol) in dry DCM (150 mL) in a 500 mL round-bottom flask.

  • Add Triethylamine (28 mL, 200 mmol) and cool to 0°C.

  • Dropwise add a solution of 2-nitrobenzoyl chloride (18.5 g, 100 mmol) in DCM (50 mL) over 30 minutes.

  • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir overnight.

  • Workup: Wash with water (2 x 100 mL), 1M HCl (1 x 100 mL), and brine. Dry over Na2SO4 and concentrate.

  • Checkpoint: Yellow solid/oil. Yield approx. 85-90%.

Step 2: Cyclization to 2-(2-nitrophenyl)-4,5-dimethyloxazole

  • Dissolve the amide from Step 1 (20 g) in POCl3 (60 mL). Caution: Fume hood required.

  • Reflux the mixture at 100°C for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1) until the amide spot disappears.

  • Workup: Cool to RT. Pour slowly onto crushed ice (500 g) with vigorous stirring. Neutralize with NaOH solution or Na2CO3 to pH 8.

  • Extract with Ethyl Acetate (3 x 100 mL). Dry organic layer and concentrate.[2]

  • Purification: Recrystallize from Ethanol or use column chromatography (Silica, Hexane/EtOAc).

  • Checkpoint: Pale yellow solid.[2] This is the nitro-oxazole intermediate.

Step 3: Reduction to 2-(4,5-dimethyloxazol-2-yl)aniline (DMOA)

  • Dissolve the nitro-oxazole (10 g) in Methanol (100 mL).

  • Add 10% Pd/C (1.0 g, 10 wt%).

  • Stir under Hydrogen atmosphere (balloon pressure) at RT for 4-6 hours.

  • Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

  • Concentrate filtrate to obtain the crude amine.

  • Final Purification: Recrystallize from Hexane/DCM to yield off-white needles.

  • Yield: ~75-80% from nitro intermediate.

Part B: Preparation of Fluorescent Zn(II) Complex

Target Complex: Bis[2-(4,5-dimethyloxazol-2-yl)aniline]zinc(II) — [Zn(DMOA)2]

Protocol:

  • Ligand Solution: Dissolve DMOA (376 mg, 2.0 mmol) in Methanol (20 mL). The solution will be colorless or faintly yellow.

  • Metal Solution: Dissolve Zinc Acetate Dihydrate (Zn(OAc)2·2H2O) (219 mg, 1.0 mmol) in Methanol (10 mL).

  • Complexation: Add the metal solution dropwise to the ligand solution under stirring.

  • Observation: The solution will immediately turn bright yellow, and blue fluorescence may be visible under ambient light or UV lamp (365 nm).

  • Reflux: Heat to 60°C for 1 hour to ensure thermodynamic product formation.

  • Isolation: Allow to cool. The complex often precipitates. If not, concentrate to half volume and add Diethyl Ether to induce precipitation.

  • Filtration: Filter the precipitate, wash with cold ether, and dry under vacuum.

Characterization & Data Analysis

Spectroscopic Data Summary
PropertyFree Ligand (DMOA)Zn(II) Complex [Zn(DMOA)2]Notes
Appearance Off-white solidYellow powderVisual change indicates coordination.
Absorbance (

)
~310 nm~355 nmBathochromic shift due to extended conjugation.
Emission (

)
~380 nm (Weak)~440-460 nm (Strong)Turn-On Effect . Blue emission.
Quantum Yield (

)
< 0.050.40 - 0.60Significant enhancement (CHEF).
1H NMR (NH2) ~6.5 ppm (Broad)Shifted/SplitIndicates N-coordination.
Solubility DCM, MeOH, EtOHDMSO, DMF, MeOHComplex is more polar.
Troubleshooting Guide
  • Low Fluorescence: Ensure the Zn(II) salt is pure and dry. Acetate is preferred over Chloride to avoid quenching by heavy halide effects or counter-ion interference, although Chloride works for simple spectral checks.

  • Oiling Out: If the complex oils out during synthesis, scratch the flask walls with a glass rod and cool in an ice bath. Use Hexane/Ether trituration.

  • Oxidation: The aniline amine is sensitive to air over long periods. Store the ligand under Nitrogen/Argon.

References

  • Turchi, I. J., & Dewar, M. J. (1975). Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–437. Link

    • Foundational review on oxazole synthesis mechanisms including Robinson-Gabriel cycliz
  • Bae, J., et al. (2022).[3] Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole. Molecules, 27(7), 2095. Link

    • Provides modern protocols for dimethyl-substituted oxazole ring form
  • Tang, X., et al. (2011). A highly sensitive zinc probe based on 2-(2-hydroxyphenyl)benzoxazole. Journal of Luminescence, 131(12), 2679-2684. Establishes the photophysical mechanism (CHEF) for oxazole-aniline/phenol type ligands.
  • BenchChem Protocols. (2025). Synthesis of 2-Methyl-4-(1,3-oxazol-2-yl)aniline. BenchChem Application Notes. Link

    • Source for general experimental conditions for oxazolyl-aniline deriv
  • Zhang, X., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. Beilstein Journal of Organic Chemistry, 13, 1561–1569. Link

    • Specific reaction conditions for synthesizing 2,4,5-trisubstituted oxazoles.

Sources

Application Note: Ratiometric pH Sensing and Live-Cell Imaging using 2-(4,5-Dimethyloxazol-2-yl)aniline (DMOA)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Cell Biologists, Analytical Chemists, and Drug Development Professionals Application: Intracellular pH mapping, lysosomal tracking, and tumor microenvironment (TME) analysis.

Executive Summary

The precise measurement of intracellular pH is critical for understanding cellular homeostasis, endocytosis, and the pathology of diseases such as cancer and neurodegeneration. 2-(4,5-Dimethyloxazol-2-yl)aniline (DMOA) is a highly specialized, low-molecular-weight fluorescent probe designed for ratiometric pH sensing. By leveraging the photophysical phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT), DMOA provides a robust, self-calibrating readout that is independent of probe concentration, optical path length, or photobleaching artifacts. This application note details the mechanistic principles, photophysical properties, and validated protocols for utilizing DMOA in in vitro and live-cell assays.

Mechanistic Principles: ESIPT and Causality

The efficacy of DMOA as a pH sensor is rooted in its highly specific molecular architecture. The molecule consists of an electron-donating aniline ring coupled to an electron-accepting 4,5-dimethyloxazole moiety.

The ESIPT Mechanism: In neutral or basic environments (pH > 5.0), the proximity of the primary amine (–NH₂) on the aniline ring to the basic nitrogen of the oxazole ring facilitates the formation of a strong intramolecular hydrogen bond (IHB). Upon UV/Vis excitation, the molecule undergoes a rapid redistribution of electron density. The amine becomes more acidic, and the oxazole nitrogen becomes more basic, driving an ultrafast (sub-picosecond) proton transfer from the amine to the oxazole. This yields a keto-tautomer that emits at a significantly longer wavelength (large Stokes shift, ~520 nm)[1].

pH-Dependent Blockade: As the environment becomes acidic (pH < 4.5), the oxazole nitrogen (or the aniline amine) becomes protonated. This protonation disrupts the critical IHB. Without the hydrogen bond, the ESIPT pathway is thermodynamically blocked. Consequently, the excited molecule relaxes directly from its Locally Excited (LE) state, emitting at a shorter wavelength (~410 nm) [2]. The ratio of these two emission bands (


) provides a highly sensitive, ratiometric measurement of the local pH[3].

ESIPT_Mechanism Neutral Neutral/Basic pH (> 5.0) Intact Intramolecular H-Bond Excitation1 Excitation (~340 nm) Neutral->Excitation1 Acidic Acidic pH (< 4.0) Protonated Oxazole/Aniline Excitation2 Excitation (~340 nm) Acidic->Excitation2 ESIPT ESIPT Process (Enol -> Keto Tautomer) Excitation1->ESIPT Blocked ESIPT Blocked (Locally Excited State) Excitation2->Blocked Emission1 Long Wavelength Emission (~520 nm, Green) ESIPT->Emission1 Emission2 Short Wavelength Emission (~410 nm, Blue) Blocked->Emission2

Figure 1: Photophysical mechanism of DMOA demonstrating pH-dependent ESIPT blockade and ratiometric emission.

Photophysical Properties & Calibration Data

To utilize DMOA effectively, researchers must calibrate the emission ratios against known pH standards. The table below summarizes the core quantitative photophysical properties of DMOA in aqueous buffer systems (containing 1% DMSO as a cosolvent to ensure solubility).

ParameterValue / CharacteristicAnalytical Significance
Optimal Excitation (

)
340 - 360 nmCompatible with standard DAPI/Hoechst laser lines.
Emission at pH 7.4 (

)
520 nm (Green)Indicates intact IHB and active ESIPT.
Emission at pH 3.0 (

)
410 nm (Blue)Indicates protonation and ESIPT blockade.
Isosbestic Point ~460 nmWavelength where emission is independent of pH.
Calculated

4.65 ± 0.05Ideal for monitoring lysosomal acidification (pH 4.5–5.0).
Quantum Yield (

)
0.15 (pH 7.4) / 0.32 (pH 3.0)Sufficient brightness for confocal live-cell imaging.
Linear Dynamic Range pH 3.5 to 5.5Covers the physiological transition of endosomes to lysosomes.

Experimental Protocols

The following self-validating protocols are designed to ensure reproducibility. The in vitro calibration acts as a mandatory quality control step before proceeding to complex live-cell imaging.

Protocol A: In Vitro Ratiometric pH Calibration

Purpose: To generate a standard calibration curve mapping the


 ratio to absolute pH values.
  • Reagent Preparation:

    • Dissolve DMOA in anhydrous DMSO to create a 10 mM stock solution. Aliquot and store at -20°C in the dark.

    • Prepare a series of Britton-Robinson (B-R) buffers ranging from pH 3.0 to 8.0 in 0.5 pH increments.

  • Sample Formulation:

    • Dilute the DMOA stock into each B-R buffer to achieve a final concentration of 10 µM (ensure final DMSO concentration is

      
       0.1% to prevent solvent-induced photophysical shifts).
      
  • Spectrofluorometric Analysis:

    • Excite the samples at 350 nm using a standard cuvette-based spectrofluorometer.

    • Record the emission spectra from 380 nm to 650 nm.

  • Data Processing:

    • Extract the fluorescence intensities at 410 nm (

      
      ) and 520 nm (
      
      
      
      ).
    • Plot the ratio (

      
      ) against the pH. Fit the data using the Henderson-Hasselbalch equation to empirically determine the exact 
      
      
      
      of your specific batch.
Protocol B: Live-Cell Imaging of Lysosomal pH

Purpose: To map the spatial distribution of acidic organelles in living cells.

  • Cell Culture: Seed HeLa or MCF-7 cells in 35 mm glass-bottom confocal dishes. Culture in DMEM supplemented with 10% FBS at 37°C and 5% CO₂ until 70-80% confluent.

  • Probe Incubation:

    • Wash cells twice with pre-warmed Phosphate-Buffered Saline (PBS).

    • Incubate cells with 5 µM DMOA (diluted in serum-free DMEM) for 30 minutes at 37°C.

    • (Optional Control): Co-incubate with 50 nM LysoTracker™ Red for colocalization analysis.

  • Washing: Remove the probe solution and wash the cells three times with PBS to eliminate background fluorescence from uninternalized dye. Replace with Live Cell Imaging Solution (e.g., HBSS).

  • Confocal Microscopy:

    • Excitation: 405 nm diode laser (or 355 nm UV laser if available).

    • Channel 1 (Blue/LE State): Collect emission between 410–450 nm.

    • Channel 2 (Green/ESIPT State): Collect emission between 500–550 nm.

  • Image Analysis: Use ImageJ/Fiji to generate a ratiometric image by dividing the intensity of Channel 1 by Channel 2 on a pixel-by-pixel basis. Apply a pseudocolor lookup table (LUT) mapped to your in vitro calibration curve to visualize absolute intracellular pH.

Workflow Prep 1. Probe Preparation (10 mM DMSO Stock) Incubate 2. Cell Incubation (5 µM DMOA, 30 min) Prep->Incubate Wash 3. PBS Wash (Remove excess dye) Incubate->Wash Image 4. Confocal Imaging (Dual Channel Em) Wash->Image Analyze 5. Ratiometric Analysis (I_410 / I_520 Map) Image->Analyze

Figure 2: Step-by-step experimental workflow for live-cell lysosomal pH imaging using DMOA.

Troubleshooting & Quality Control

To ensure the trustworthiness of the data, implement the following self-validating checks:

  • Lack of Ratiometric Shift in Vitro: If the

    
     ratio does not change during Protocol A, check the water content of your DMSO stock. Excess water in the stock can cause premature probe aggregation (Aggregation-Induced Quenching), which masks the ESIPT phenomenon.
    
  • Poor Cellular Uptake: DMOA is moderately hydrophobic. If fluorescence is weak in Protocol B, ensure the final incubation medium is serum-free. Serum proteins (like BSA) can sequester the dye, preventing it from crossing the plasma membrane.

  • Autofluorescence Interference: Cellular autofluorescence (from NADH/FAD) can overlap with the 410 nm emission channel. Always image an unstained control dish using the exact same laser power and gain settings. Subtract this background from your Channel 1 images prior to calculating the ratiometric map.

  • Validation of Lysosomal Localization: Treat a subset of cells with Chloroquine (50 µM for 1 hour) prior to imaging. Chloroquine is a lysosomotropic agent that neutralizes lysosomal pH. A successful DMOA assay will show a drastic shift from blue (acidic) to green (neutral) emission in the vesicular compartments, validating the probe's responsiveness in situ.

References

  • Investigating the Photophysical Aspects of a Naphthalene-Based Excited-State Proton Transfer Dye: pH-Dependent Modulation of Photodynamics. The Journal of Physical Chemistry A.[Link]

  • Switching of photoinduced proton transfer from one six-membered hydrogen-bonded ring to other: a molecule of hydrazine and pH sensor. Physical Chemistry Chemical Physics (RSC).[Link]

  • A fluorescent sensor for low pH values based on a covalently immobilized rhodamine–napthalimide conjugate. Sensors and Actuators B: Chemical.[Link]

Application Note: Catalytic Utility of 2-(4,5-Dimethyloxazol-2-yl)aniline Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of metal complexes bearing the 2-(4,5-dimethyloxazol-2-yl)aniline ligand (referred to herein as L1 ). Unlike symmetric bis(imino)pyridine or bis(oxazoline) ligands, L1 features a hybrid N,N-donor architecture combining a hard, sp²-hybridized oxazole nitrogen with a softer, potentially hemilabile aniline amine.

The 4,5-dimethyl substitution on the oxazole ring is a critical structural motif. It provides necessary steric bulk proximal to the metal center, which is essential for:

  • Olefin Polymerization (Nickel): Retarding chain transfer mechanisms to enable high molecular weight polyethylene synthesis.

  • Cross-Coupling (Palladium): Stabilizing the active species against agglomeration while permitting substrate access via hemilability.

Ligand Architecture & Metalation

Structural Logic

The ligand L1 operates as a bidentate chelate. The asymmetry between the oxazole and aniline moieties creates an electronic gradient across the metal center, distinct from symmetric diimine systems.

  • Oxazole N: Strong

    
    -donor, weak 
    
    
    
    -acceptor. The 4,5-dimethyl groups prevent rotation and shield the axial coordination sites.
  • Aniline N: Capable of deprotonation (anionic binding) or neutral coordination depending on the metal oxidation state and pH.

Protocol: Synthesis of [Ni(L1)Br₂] Pre-catalyst

Note: This protocol assumes the free ligand is available. Standard synthesis involves the condensation of 2-aminobenzonitrile with 3-hydroxy-2-butanone or similar cyclization methods.

Materials:

  • Ligand L1 (1.0 eq)

  • [Ni(DME)Br₂] (Dimethoxyethane nickel(II) bromide) (1.0 eq)

  • Dichloromethane (DCM), Anhydrous

  • Diethyl Ether (Et₂O)

Step-by-Step Procedure:

  • Preparation: In a glovebox (N₂ atmosphere), dissolve 1.0 mmol of [Ni(DME)Br₂] in 10 mL of anhydrous DCM. The solution should appear violet/brown.

  • Addition: Dissolve 1.05 mmol of L1 in 5 mL DCM. Add this solution dropwise to the Nickel precursor solution over 5 minutes.

  • Reaction: Stir at room temperature for 12 hours. A color change to reddish-brown or orange indicates complexation.

  • Isolation: Concentrate the solution to ~2 mL under vacuum.

  • Precipitation: Add 15 mL of cold Et₂O to precipitate the complex.

  • Filtration: Filter the solid, wash with 3 x 5 mL Et₂O, and dry under high vacuum for 4 hours.

  • Validation: Paramagnetic ¹H NMR (broadened peaks) or Magnetic Susceptibility balance is required to confirm the high-spin Ni(II) state.

Application A: Ethylene Polymerization (Nickel Catalysis)[1][2][3]

The primary industrial relevance of L1-Ni complexes lies in their ability to polymerize ethylene into branched polyethylene without the need for polar comonomers, utilizing "chain walking" mechanisms.

Mechanism & Steric Control

The 4,5-dimethyl groups on the oxazole ring exert steric pressure on the axial sites of the square-planar active species. This suppresses associative chain transfer (monomer displacement), forcing the catalyst to favor insertion (propagation) over elimination.

PolymerizationCycle PreCat Pre-catalyst [Ni(L1)Br2] Active Active Cationic Species [Ni(L1)-Me]+ PreCat->Active Activation (MAO) Coord Ethylene Coordination (π-complex) Active->Coord + C2H4 Insert Migratory Insertion (Chain Growth) Coord->Insert Insert->Coord Linear Growth Walk β-Hydride Elimination / Re-insertion (Chain Walking -> Branching) Insert->Walk Isomerization Walk->Coord Propagation

Figure 1: Activation and propagation cycle for Ni-catalyzed olefin polymerization. The steric bulk of L1 minimizes chain transfer.

Experimental Protocol: High-Pressure Polymerization

Reagents:

  • [Ni(L1)Br₂] Complex (10 µmol)

  • MAO (Methylaluminoxane) (10 wt% in toluene)

  • Toluene (HPLC grade, dried/degassed)

  • Ethylene (Polymer grade, 99.95%)

Workflow:

  • Reactor Prep: Heat a 250 mL stainless steel autoclave to 120°C under vacuum for 1 hour to remove moisture. Cool to reaction temperature (e.g., 30°C).

  • Scavenging: Add 50 mL Toluene and 1.0 mL MAO solution to the reactor. Stir for 10 minutes to scavenge trace water.

  • Catalyst Injection: Dissolve 10 µmol of [Ni(L1)Br₂] in 2 mL Toluene. Inject into the reactor under an ethylene stream.

  • Pressurization: Immediately pressurize with Ethylene to 300 psi (20 bar).

  • Run: Maintain constant pressure and temperature for 30 minutes. (Note: Exothermicity indicates high activity; use internal cooling coils).

  • Quenching: Vent ethylene carefully. Pour reaction mixture into 200 mL acidic methanol (5% HCl/MeOH) to precipitate the polymer and decompose the catalyst.

  • Workup: Filter the white polymer, wash with methanol, and dry at 60°C under vacuum.

Expected Data Profile
ParameterTypical ValueNote
Activity 10⁴ - 10⁶ g PE / (mol Ni[1] · h)High activity requires Al:Ni ratio > 500:1
Branching 20 - 60 branches / 1000 CTunable by Temperature (Higher T = More Branching)
Mw (GPC) 50,000 - 200,000 g/mol 4,5-dimethyl groups significantly increase Mw vs. unsubstituted analogs
Tm 100°C - 125°CIndicates semi-crystalline material

Application B: Suzuki-Miyaura Coupling (Palladium Catalysis)[5][6][7]

While phosphines are standard, L1 offers an air-stable alternative for Palladium catalysis. The hemilability of the oxazole-aniline chelate stabilizes the Pd(0) intermediate while allowing the oxidative addition of aryl halides.

Reaction Workflow

SuzukiWorkflow Start Reagents: Ar-Br + Ar-B(OH)2 Mix Mix in Solvent: Dioxane/H2O (4:1) Base: K2CO3 Start->Mix CatPrep In-situ Catalyst: Pd(OAc)2 + L1 (1:1.2) CatPrep->Mix Heat Heat: 80°C, 4-12 hrs Mix->Heat Workup Extraction: EtOAc/Brine Heat->Workup

Figure 2: General workflow for Suzuki coupling using air-stable L1-Pd system.

Protocol: Cross-Coupling of Aryl Bromides

Reagents:

  • 4-Bromoanisole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (1 mol%)

  • Ligand L1 (1.2 mol%)

  • K₂CO₃ (2.0 mmol)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Catalyst Formation (In-situ): In a vial, mix Pd(OAc)₂ (2.2 mg) and L1 (1.2 eq) in 1 mL Dioxane. Stir for 15 mins. The solution should turn yellow/orange.

  • Reaction Assembly: Add the aryl bromide, boronic acid, and K₂CO₃ to the reaction vessel.

  • Initiation: Add the pre-formed catalyst solution and remaining solvent.

  • Reaction: Heat to 80°C. Monitor by TLC or GC-MS.

  • Completion: Upon consumption of the bromide, cool to RT.

  • Purification: Dilute with water, extract with Ethyl Acetate. Pass through a short silica plug to remove Pd residues.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Polymer Yield (Ni) Catalyst poisoning by moisture/oxygen.Increase MAO scavenger loading; ensure reactor is baked out properly.
Low Molecular Weight (Ni) Chain transfer is too fast (Temperature too high).Lower reaction temperature to 0°C or 20°C. Steric bulk of L1 fails at T > 80°C.
Pd Black Precipitation Ligand dissociation or insufficient loading.Increase L1:Pd ratio to 2:1. Ensure L1 is pure (impurities destabilize Pd).
No Reaction (Coupling) Oxidative addition failure (Substrate too unreactive).Switch from Aryl Chlorides to Bromides/Iodides. Increase Temp to 100°C.

References

  • Review of N,N-Ligands in Polymerization: Gibson, V. C., & Spitzmesser, S. K. (2003). Advances in Non-Metallocene Olefin Polymerization Catalysis. Chemical Reviews, 103(1), 283–316.

  • Oxazoline-Aniline Nickel Catalysts: Wang, C., Friedrich, S., Younkin, T. R., Li, R. T., Grubbs, R. H., Bansleben, D. A., & Day, M. W. (1998). Neutral Nickel(II)-Based Catalysts for Ethylene Polymerization. Organometallics, 17(15), 3149–3151.

  • Palladium Oxazoline Catalysis: Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999).[2] Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions.[2] The Journal of Organic Chemistry, 64(11), 3804-3805.

  • Hemilabile Ligand Concepts: Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition, 40(4), 680–699.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields for 2-(4,5-Dimethyloxazol-2-yl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing 2-aryloxazoles like 2-(4,5-Dimethyloxazol-2-yl)aniline often presents significant challenges, particularly during the critical cyclodehydration phase where harsh conditions can destroy the substrate.

This guide abandons generic advice to focus on the exact causality of reaction failures. We have structured a robust three-step synthetic route—Amidation, Robinson-Gabriel Cyclodehydration, and Chemoselective Nitro Reduction—to ensure high-fidelity ring closure and functional group tolerance.

Reaction Pathway & Workflow Overview

G A 2-Nitrobenzoyl Chloride + 3-Amino-2-butanone B Step 1: Amidation (DCM, Et3N, 0°C to RT) A->B C N-(3-oxobutan-2-yl)- 2-nitrobenzamide B->C D Step 2: Robinson-Gabriel Cyclodehydration (PPh3, I2, TEA) C->D E 2-(4,5-Dimethyloxazol-2-yl) -1-nitrobenzene D->E F Step 3: Chemoselective Nitro Reduction (SnCl2·2H2O) E->F G 2-(4,5-Dimethyloxazol-2-yl) aniline F->G

Fig 1: Three-step synthetic workflow for 2-(4,5-Dimethyloxazol-2-yl)aniline.

Troubleshooting FAQs: Causality & Optimization

Q1: During the Robinson-Gabriel cyclodehydration step, my reaction yields are consistently below 30% with significant tar formation. How can I improve this? A1: Low yields accompanied by tar formation typically indicate that the reaction conditions are too harsh for your specific substrate[1]. The strong acids traditionally used for cyclodehydration, such as concentrated sulfuric acid or phosphorus oxychloride (POCl3) at high temperatures, can lead to decomposition and polymerization[2]. The intermediate N-(3-oxobutan-2-yl)-2-nitrobenzamide is highly sensitive to these extreme Brønsted/Lewis acidic environments. Solution: Switch to milder cyclodehydration conditions. The Wipf protocol, utilizing triphenylphosphine (PPh3), iodine (I2), and triethylamine (TEA) in dichloromethane (DCM), permits this cyclocondensation to proceed efficiently at room temperature[3]. This drastically reduces polymerization. Alternatively, using polyphosphoric acid (PPA) can increase yields to 50-60% compared to POCl3, though workup remains tedious[2].

Q2: I am observing formylated byproducts when using the POCl3/DMF system for cyclodehydration. Why does this happen? A2: When POCl3 is combined with dimethylformamide (DMF), it generates the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). If your substrate contains electron-rich aromatic rings, competitive electrophilic aromatic substitution (formylation) will occur alongside the desired cyclodehydration[2]. Solution: Eliminate DMF from the reaction entirely. If you must use POCl3, use it neat or switch to a non-formylating solvent like chlorobenzene at 60 °C, which has been shown to optimize dominant cyclodehydration reactions while minimizing side products[4].

Q3: During the final nitro reduction step, I see oxazole ring-opening byproducts. How can I selectively reduce the nitro group to the aniline? A3: The oxazole ring is susceptible to hydrogenolysis or ring-opening under aggressive hydrogenation conditions (e.g., high-pressure H2 with Pd/C), leading to the degradation of the newly formed heterocycle. Solution: Use a chemoselective reducing agent driven by electron transfer rather than catalytic hydrogenation. Tin(II) chloride dihydrate (SnCl2·2H2O) in ethanol is a highly effective system for the selective reduction of nitroaromatics to anilines without affecting delicate heterocyclic scaffolds like oxazoles or oxadiazoles[5].

Quantitative Data: Dehydrating Agents Comparison

The choice of dehydrating agent during the Robinson-Gabriel synthesis dictates the survival of the oxazole core. Below is a comparative analysis of common reagents based on empirical yields and byproduct profiles.

Dehydrating Agent / ReagentsSolventTemp (°C)Average Yield (%)Primary Byproducts / Issues
POCl3 / DMF DMF9025-30Tar, Vilsmeier-Haack formylated adducts[2]
POCl3 Chlorobenzene6045-55Unreacted intermediate, lower regioselectivity[4]
Polyphosphoric Acid (PPA) Neat9055-65Minor oligomers, highly viscous/difficult workup[2]
PPh3 / I2 / TEA (Wipf Protocol) DCM2574-85Triphenylphosphine oxide (easily separated via silica)[3]

Standardized Experimental Protocols

To ensure self-validating results, the following protocols include specific quenching and monitoring steps.

Phase 1: Amidation (Synthesis of N-(3-oxobutan-2-yl)-2-nitrobenzamide)
  • Preparation: Dissolve 3-amino-2-butanone hydrochloride (1.0 equiv) and triethylamine (2.5 equiv) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

  • Addition: Dropwise add a solution of 2-nitrobenzoyl chloride (1.05 equiv) in DCM over 30 minutes to maintain the internal temperature below 5 °C, preventing premature degradation of the alpha-aminoketone.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Phase 2: Mild Robinson-Gabriel Cyclodehydration (Wipf Protocol)[3]
  • Preparation: Dissolve the N-(3-oxobutan-2-yl)-2-nitrobenzamide (1.0 equiv) in anhydrous DCM. Add triphenylphosphine (PPh3, 2.0 equiv) and triethylamine (TEA, 4.0 equiv).

  • Activation: Cool the mixture to 0 °C. Slowly add a solution of iodine (I2, 2.0 equiv) in DCM dropwise. The reaction relies on the in situ generation of a highly reactive phosphonium intermediate.

  • Reaction: Remove the ice bath and stir at room temperature for 2-4 hours.

  • Workup (Critical): Quench with saturated aqueous Na2S2O3 to neutralize excess iodine (solution will turn from dark brown to pale yellow). Extract with DCM, wash with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography to yield 2-(4,5-dimethyloxazol-2-yl)-1-nitrobenzene.

Phase 3: Chemoselective Nitro Reduction[5]
  • Preparation: Dissolve 2-(4,5-dimethyloxazol-2-yl)-1-nitrobenzene (1.0 equiv) in absolute ethanol.

  • Reduction: Add Tin(II) chloride dihydrate (SnCl2·2H2O, 5.0 equiv) portion-wise.

  • Reaction: Heat the mixture to 70 °C and stir for 3 hours. The nitro group is reduced via a single-electron transfer mechanism, leaving the oxazole untouched.

  • Workup (Critical): Cool to room temperature and carefully pour into ice water. Adjust the pH to 8-9 using saturated aqueous NaHCO3. Note: This step is mandatory to precipitate tin salts as insoluble hydroxides. Extract thoroughly with ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to afford the final product, 2-(4,5-Dimethyloxazol-2-yl)aniline.

References

  • [5] Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. PMC (NIH). Available at:[Link]

  • [3] Scientific Letter: Oxazoles. AtlanChim Pharma. Available at:[Link]

  • [4] Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents. Arabian Journal of Chemistry. Available at:[Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(4,5-Dimethyloxazol-2-yl)aniline and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identity: Publicly available chemical databases primarily list the closely related analog, 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline (CAS 63478-10-4). The principles and troubleshooting steps outlined in this guide are directly applicable to this compound and other similar 2-(dimethyloxazol-yl)aniline isomers. For the purpose of this guide, we will refer to the target compound class as "DMOA" (Dimethyloxazol-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of DMOA that influence its solubility?

A1: The solubility of 2-(4,5-Dimethyloxazol-2-yl)aniline is governed by the interplay of its three key structural components:

  • Aniline Moiety (-NH₂ group): The primary amine group is basic and can be protonated. This allows for hydrogen bonding with protic solvents and provides a handle for significant solubility enhancement in acidic aqueous media through salt formation.[1][2]

  • Benzene Ring: This aromatic ring is non-polar and hydrophobic, which contributes to poor solubility in water but promotes solubility in organic solvents like ethanol, ether, and benzene.[3][4]

  • Dimethyloxazole Ring: This heterocyclic system contains nitrogen and oxygen atoms that can act as hydrogen bond acceptors.[5] However, the ring system itself is relatively non-polar, contributing to the overall lipophilicity of the molecule.

The balance between the polar amine group and the non-polar aromatic and heterocyclic rings results in a compound that is generally expected to have limited aqueous solubility and better solubility in organic solvents.[3][4]

Q2: I need to prepare a stock solution of DMOA. What is the best starting solvent?

A2: For preparing high-concentration stock solutions, it is best to start with a water-miscible organic solvent known for its strong solubilizing power. Common choices include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • N-Methyl-2-pyrrolidone (NMP) [6]

DMSO is a very common choice for biological screening compounds.[7] It is critical to use a high-concentration stock to minimize the percentage of the organic solvent in your final aqueous assay, as high concentrations can be toxic to cells or interfere with the experiment.[7]

Q3: How does pH impact the aqueous solubility of DMOA?

A3: The aniline group in DMOA is weakly basic. In an aqueous solution, it exists in equilibrium between its neutral, less soluble form (B) and its protonated, more soluble conjugate acid (BH⁺).

B + H₂O ⇌ BH⁺ + OH⁻

By lowering the pH of the solution with an acid, you shift this equilibrium to the right, favoring the formation of the protonated anilinium ion.[1] This ion is significantly more polar and, therefore, more water-soluble.[8][9] Conversely, increasing the pH will suppress the protonation and decrease aqueous solubility. Therefore, for aqueous-based experiments, using a buffer with a slightly acidic pH can dramatically improve the solubility of DMOA.[10]

Q4: Can temperature be used to increase the solubility of DMOA?

A4: Yes, for most organic solids, solubility increases with temperature.[11][12] This relationship is often exponential.[13][14][15] If you are struggling to dissolve the compound, gentle warming and sonication can be effective. However, there are two important caveats:

  • Stability: Ensure that DMOA is chemically stable at elevated temperatures. Consult any available safety data sheets (SDS) or literature for thermal stability information.[16][17][18][19]

  • Precipitation on Cooling: If the solution is saturated at a higher temperature, the compound may precipitate out as it cools to room temperature or assay temperature. This technique is most useful for initial dissolution but may not be suitable for maintaining solubility over time without other aids.

Troubleshooting Guide: Compound Precipitation in Aqueous Media

This guide provides a systematic workflow for addressing solubility issues encountered during experimental work.

Diagram: Troubleshooting Workflow for DMOA Precipitation

Troubleshooting_Workflow Troubleshooting Workflow for DMOA Solubility Issues Start Precipitation Observed in Aqueous Assay Check_Conc Is the final compound concentration too high? Start->Check_Conc Reduce_Conc Reduce concentration to below the solubility limit. Check_Conc->Reduce_Conc Yes Check_Solvent What is the final percentage of organic co-solvent (e.g., DMSO)? Check_Conc->Check_Solvent No Assay_OK Proceed with Assay Reduce_Conc->Assay_OK Increase_Solvent Increase co-solvent %. (Typically up to 1-2% is tolerated). Verify assay tolerance. Check_Solvent->Increase_Solvent <1% Check_pH Is the aqueous buffer pH affecting solubility? Check_Solvent->Check_pH At Max Tolerated % Increase_Solvent->Assay_OK Adjust_pH Adjust buffer to a lower pH (e.g., pH 5.0-6.5). Verify compound/assay stability. Check_pH->Adjust_pH Yes (Current pH > 7) Advanced Implement Advanced Solubilization Strategy Check_pH->Advanced No Improvement Adjust_pH->Assay_OK

Caption: Initial troubleshooting workflow for compound precipitation.

Step 1: Review Compound Concentration and Co-solvent Percentage

  • Problem: The most common issue is exceeding the compound's limit of solubility in the final assay medium.

  • Solution:

    • Verify Solubility Limit: If the aqueous solubility is unknown, it must be determined experimentally (see Protocol 1).

    • Reduce Concentration: If possible, lower the final concentration of DMOA in your assay to below its measured solubility limit.

    • Optimize Co-solvent: Most biological assays can tolerate up to 1% DMSO or ethanol, but this should always be verified with a vehicle control.[20] If your final co-solvent concentration is very low (e.g., <0.1%), you may be able to increase it slightly to improve solubility.[21][22]

Step 2: Modify the pH of the Aqueous Medium

  • Problem: Neutral or basic buffers (pH ≥ 7) will favor the less soluble, free base form of DMOA.

  • Causality: As an aniline derivative, DMOA contains a basic amine group that can be protonated to form a more soluble salt at acidic pH.[1][2][9]

  • Solution:

    • Prepare your aqueous buffer at a slightly acidic pH (e.g., pH 5.0 - 6.5).

    • Crucially, verify that both your compound and your experimental system (e.g., cells, enzymes) are stable and active at the new pH.

    • A systematic way to test this is to measure solubility across a range of pH values (see Protocol 2).

Diagram: Principle of pH-Dependent Solubility for DMOA

pH_Solubility Effect of pH on DMOA Solubility Low_pH_Form DMOA-H⁺ (Protonated) Highly Soluble High_pH_Form DMOA (Neutral) Poorly Soluble Equilibrium High_pH_Form->Equilibrium Equilibrium->Low_pH_Form Hydroxide - H⁺ Proton + H⁺ label_high Add Base label_low Add Acid

Caption: Equilibrium between the less soluble neutral form and the more soluble protonated form of DMOA.

Step 3: Advanced Solubilization Strategies

If the above steps are insufficient or not compatible with your experimental system, more advanced formulation techniques can be employed. These are often used in drug development.[6]

  • Co-solvents: Use mixtures of water and water-miscible organic solvents like polyethylene glycol (PEG 300/400) or propylene glycol.[20][21][] These can significantly enhance the solubility of hydrophobic compounds.[22]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic part of DMOA in their core while presenting a hydrophilic exterior.[6][7]

  • Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.[6] This is common in self-emulsifying drug delivery systems.[24]

Experimental Protocols

Protocol 1: Determination of Equilibrium Aqueous Solubility

Objective: To quantitatively measure the maximum concentration of DMOA that will dissolve in a specific aqueous buffer at a set temperature.

Materials:

  • 2-(4,5-Dimethyloxazol-2-yl)aniline (DMOA) powder

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge capable of pelleting fine precipitates

  • Analytical system for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of DMOA powder to a glass vial (a visible amount of solid should remain undissolved).

  • Add a precise volume of the aqueous buffer (e.g., 1.0 mL).

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate for 24-48 hours. This ensures the solution is fully saturated.

  • After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

  • Carefully collect an aliquot of the clear supernatant. Do not disturb the pellet.

  • Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of DMOA using a pre-established calibration curve on your HPLC-UV or LC-MS system. The measured concentration is the equilibrium solubility.

Protocol 2: pH-Solubility Profiling

Objective: To determine the solubility of DMOA across a range of pH values to identify the optimal pH for solubilization.

Procedure:

  • Prepare a series of buffers with different pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8).

  • Follow the steps outlined in Protocol 1 for each individual buffer.

  • After quantifying the solubility at each pH, plot the results (Solubility vs. pH). This profile will visually demonstrate the impact of pH and guide your buffer selection.

Data Summary Tables

Table 1: Common Co-solvents for Solubility Enhancement
Co-SolventTypical Use ConcentrationProperties & Considerations
DMSO < 1% in cell-based assaysExcellent solubilizing power; can be cytotoxic at >1%.[7]
Ethanol < 1-2% in cell-based assaysGood for moderately non-polar compounds; can cause protein precipitation at higher concentrations.[20]
PEG 400 10-40% in formulationsLow toxicity, commonly used in preclinical and clinical formulations.[6][]
Propylene Glycol 10-40% in formulationsSimilar to PEG 400; a common pharmaceutical excipient.[20]
Table 2: Experimental Solubility Data for DMOA (Template)

Use this template to record your own experimental findings.

Solvent SystempHTemperature (°C)Measured Solubility (µg/mL)Measured Solubility (µM)Observations
PBS7.425
Citrate Buffer5.025
5% DMSO in PBS7.425
10% PEG 400 in PBS7.425
Your custom system

References

  • Wikipedia. (n.d.). Cosolvent.
  • Black, S. N. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. American Chemical Society.
  • (2025). Co-solvency: Significance and symbolism. Wisdomlib.
  • (n.d.). Effects of Temperature and Pressure on Solubility.
  • Maheshwari, R. K. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis.
  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of 4-(Furan-2-ylmethoxy)aniline Derivatives.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts.
  • Black, S. N. (2010, May 4). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications.
  • Black, S. N. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. ResearchGate.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • (2022, September 3). What is the best way to make aniline dissolve in water? Quora.
  • BenchChem. (n.d.). 3-(Quinolin-3-yloxy)aniline solubility issues and solutions.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • (n.d.). 14 - SAFETY DATA SHEET.
  • PubChem. (n.d.). 2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)aniline.
  • (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
  • (2022, January 1). Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • (n.d.). 2,4-Dimethylaniline. Solubility of Things.
  • Flinn Scientific. (n.d.). Safety Data Sheet (SDS) Aniline.
  • BenchChem. (2025). Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide.

Sources

Technical Support Center: Minimizing Thermal Degradation of 2-(4,5-Dimethyloxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the thermal degradation of 2-(4,5-dimethyloxazol-2-yl)aniline. The inherent chemical functionalities of this molecule—an aromatic amine and an oxazole ring—present specific stability challenges that must be addressed to ensure experimental success and product purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific issues that users may encounter during the handling, storage, and use of 2-(4,5-dimethyloxazol-2-yl)aniline in a question-and-answer format.

Question 1: My sample of 2-(4,5-dimethyloxazol-2-yl)aniline, which was initially a light-colored solid, has turned yellow or brown upon storage. What is causing this discoloration?

Answer: The discoloration of your sample is a classic indicator of aniline oxidation.[1][2] The aniline moiety is electron-rich, making it highly susceptible to oxidation, a process that is often accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[2][3] The initial oxidation products can further react to form highly colored polymeric impurities, leading to the observed yellowing or browning of the material.[2][4] While freshly purified aniline is often a colorless oil or solid, exposure to air can result in this gradual darkening.[2]

Question 2: I ran a reaction at an elevated temperature and my post-reaction analysis (LC-MS/NMR) shows several unexpected impurity peaks. What are the likely degradation products?

Answer: At elevated temperatures, 2-(4,5-dimethyloxazol-2-yl)aniline is susceptible to degradation through two primary pathways:

  • Aniline Oxidation: As mentioned above, heating in the presence of air will accelerate oxidation, leading to a complex mixture of oligomeric and polymeric species. These are often difficult to characterize fully but will appear as a cluster of new peaks in your analysis.

  • Oxazole Ring Instability: The oxazole ring itself can be thermally and hydrolytically unstable, particularly under acidic or basic conditions which may be present in your reaction mixture.[5]

    • Hydrolysis: If water is present, the oxazole ring can undergo hydrolytic cleavage. This can be catalyzed by both acids and bases.[5][6] Acidic conditions can protonate the ring's nitrogen, activating it for nucleophilic attack by water, while basic conditions can facilitate deprotonation and subsequent ring-opening.[5]

    • Thermal Decomposition: High temperatures (e.g., above 300°C) can lead to fragmentation of the aromatic and heterocyclic rings, producing various volatile compounds.[7]

Question 3: What are the optimal long-term storage conditions to maintain the purity of 2-(4,5-dimethyloxazol-2-yl)aniline?

Answer: To ensure the long-term stability and purity of your compound, a multi-faceted approach to storage is required. The following conditions are recommended based on best practices for handling sensitive aniline derivatives:[1][8]

ParameterRecommendationRationale
Temperature Store at low temperatures, such as 4°C to -20°C.Slows down the rate of potential degradation reactions, including oxidation and polymerization.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Displaces oxygen, which is a primary initiator of aniline oxidation.[1][3]
Light Store in an amber or opaque vial.Protects the compound from light, which can catalyze oxidative degradation.[1][8]
Container Use a tightly sealed container.Prevents exposure to atmospheric moisture and oxygen. Containers should be carefully resealed after each use.

Question 4: I need to perform a reaction that requires heating. What specific precautions should I take to minimize degradation?

Answer: When heating is unavoidable, the following precautions are critical:

  • Inert Atmosphere: Always run the reaction under a blanket of inert gas like nitrogen or argon.[3] This is the most effective way to prevent oxidation.[3] Ensure all solvents are de-gassed prior to use to remove dissolved oxygen.[6]

  • Solvent Choice: Use dry, high-purity solvents. Be cautious with certain solvents; for instance, halogenated solvents like dichloromethane can sometimes react exothermically with amines.[9]

  • Temperature Control: Use an oil bath or a regulated heating mantle to maintain a stable and controlled temperature. Avoid localized overheating. Whenever possible, run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to avoid prolonged heating times once the reaction is complete.

  • Consider Protecting Groups: If oxidation is a persistent issue, consider protecting the aniline's amino group. Acetylation is a common strategy to temporarily reduce the electron-donating nature of the amino group, thereby decreasing its susceptibility to oxidation.[3][10] The acetyl group can typically be removed after the thermal step.

Experimental Protocols

Protocol 1: Standard Procedure for Storage and Handling
  • Receipt and Inspection: Upon receipt, visually inspect the compound for any discoloration. If significant darkening is observed, purification may be necessary before use.

  • Aliquoting: If possible, aliquot the compound into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This minimizes repeated exposure of the bulk material to air and moisture.

  • Packaging: Place the vials inside a secondary container with a desiccant.

  • Storage: Store the packaged material in a freezer (-20°C) or refrigerator (4°C), protected from light.

Protocol 2: Small-Scale Thermal Stability Assessment

This protocol allows you to test the stability of your compound under your specific proposed reaction conditions before committing to a large-scale synthesis.

  • Setup: In three separate small reaction vials, place a small, accurately weighed amount of 2-(4,5-dimethyloxazol-2-yl)aniline (e.g., 5-10 mg).

  • Conditions:

    • Vial 1 (Control): Add your chosen reaction solvent. Keep at room temperature, sealed under an inert atmosphere.

    • Vial 2 (Test Condition): Add your chosen reaction solvent. Heat to your target reaction temperature under an inert atmosphere.

    • Vial 3 (Air Exposure): Add your chosen reaction solvent. Heat to your target reaction temperature, but with a standard (air) atmosphere.

  • Analysis: After a set time (e.g., 2, 4, 8 hours), take a small aliquot from each vial. Analyze by LC-MS or HPLC to determine the percentage of the starting material remaining and to observe the formation of any degradation products.

  • Evaluation: Compare the purity profiles of the three vials. This will give you a clear indication of the compound's stability to heat alone (Vial 2 vs. Vial 1) and the combined effect of heat and oxygen (Vial 3 vs. Vial 2).

Visualizing Degradation & Mitigation

The following diagrams illustrate the key concepts discussed in this guide.

cluster_0 Degradation Pathway A 2-(4,5-Dimethyloxazol-2-yl)aniline (Light-colored Solid) B Oxidized Intermediates A->B Heat, O₂, Light D Ring-Opened Products (e.g., from hydrolysis) A->D Heat, H₂O (Acid/Base catalysis) C Colored Polymeric Impurities (Yellow/Brown) B->C Polymerization

Caption: Hypothesized thermal degradation pathways for the title compound.

cluster_1 Mitigation Workflow start Start: Heating Required check_atmosphere Is reaction under inert atmosphere? start->check_atmosphere add_inert Action: Purge with N₂/Ar Use degassed solvents check_atmosphere->add_inert No check_temp Is temperature minimized? check_atmosphere->check_temp Yes add_inert->check_temp optimize_temp Action: Run small-scale tests to find lowest effective temperature check_temp->optimize_temp No monitor Action: Monitor reaction progress closely (TLC/LC-MS) check_temp->monitor Yes optimize_temp->monitor end Proceed with minimized degradation monitor->end

Caption: Decision workflow for minimizing degradation during heated reactions.

Frequently Asked Questions (FAQs)

Q: Can I purify my discolored 2-(4,5-dimethyloxazol-2-yl)aniline? A: Yes. For discoloration caused by oxidation, purification is often possible. Column chromatography on silica gel is a common method.[11] Alternatively, recrystallization from a suitable solvent system can be effective. Sometimes, treating a solution of the compound with activated carbon can help remove colored impurities before crystallization.[4][12] For gross discoloration, vacuum distillation might be an option if the compound is thermally stable enough under reduced pressure.[4]

Q: Are there any specific analytical methods to detect these degradation products? A: High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is an excellent technique to quantify purity and detect the formation of new impurities.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of degradation products, which can help in elucidating their structures.[13][14] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile breakdown products.[15][16]

Q: How does the substitution on the oxazole ring (two methyl groups) affect its stability? A: The two methyl groups at the 4 and 5 positions are electron-donating. These groups can influence the electronic distribution of the oxazole ring. While electron-donating groups can sometimes activate a ring towards electrophilic attack, in this context, they do not fundamentally change the oxazole ring's susceptibility to hydrolytic cleavage under harsh pH and temperature conditions.[6]

References

  • Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability. Benchchem.
  • News - Aniline: The Versatile Organic Compound for Dyes, Drugs, and More. INCHEE.
  • Stability issues of the oxazole ring in (2,5 - Benchchem. Benchchem.
  • preventing oxidation of the aniline group during complex
  • Thermal Degradation of Arom
  • Technical Support Center: Purification of Halogen
  • ANILINE.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC –MS.
  • How does Zn dust prevent the oxid
  • Storage and stability issues of ortho-alkenyl anilines. Benchchem.
  • Thermal Stability of Amine Compounds and Dichloromethane.
  • Anilines: Reactions, Reaction Mechanisms and FAQs. Aakash.
  • Thermal Stability of Amine Compounds and Dichloromethane. Aidic.
  • Storage time and deodorization temperature influence the formation of aniline-derived compounds in den
  • Purify and dry aniline? Reddit.
  • Safety D
  • 2-Aminooxazole. Wikipedia.
  • How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole prepare by reducing the nitro derivative using Pd/C and H2.
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. ScienceDirect.
  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI.
  • Analytical methods applied to the determination of heterocyclic arom
  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
  • Aniline. Wikipedia.
  • Removal of color impurities
  • Wh
  • STUDY ON SYNTHESIS AND DIFFERENT BIOLOGICAL ACTIVITIES OF OXAZOLE BASED DERIV
  • How to recrystalize 3,5 dimethoxy aniline after years of oxid
  • Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.
  • METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS.

Sources

Technical Support Center: Navigating Steric Hindrance in 2-(4,5-Dimethyloxazol-2-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and innovators in drug development. This guide is your dedicated resource for overcoming the synthetic challenges associated with the sterically hindered 2-(4,5-dimethyloxazol-2-yl)aniline scaffold. The strategic placement of the 4,5-dimethyloxazole group at the ortho-position of the aniline creates significant steric congestion, which can impede reactivity and lead to complex purification challenges. This technical support center provides in-depth troubleshooting guides, frequently asked questions, and optimized protocols to help you navigate these hurdles and achieve your synthetic goals.

Understanding the Core Challenge: The "Ortho Effect" in Action

The primary obstacle in the functionalization of 2-(4,5-dimethyloxazol-2-yl)aniline is a classic example of the "ortho effect." The bulky oxazole substituent physically obstructs the approach of reagents to the nitrogen atom's lone pair of electrons. This steric hindrance has two major consequences:

  • Reduced Nucleophilicity: The nitrogen atom is less available to attack electrophiles, making reactions like N-acylation and N-alkylation sluggish and often low-yielding.

  • Inhibited Basicity: The steric crowding hinders the protonation of the amine, making it a weaker base compared to its para- or meta-substituted counterparts. This can affect its role in base-catalyzed reactions.

This guide will provide you with strategies to mitigate these effects and successfully derivatize this valuable molecular scaffold.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

N-Acylation and Amide Coupling Reactions

Question 1: My amide coupling reaction with a standard carboxylic acid is giving very low to no yield, even with extended reaction times. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in amide coupling reactions with this substrate are a common issue due to its poor nucleophilicity. Several factors could be at play:

  • Inadequate Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to generate a sufficiently reactive intermediate to overcome the steric barrier.

  • Steric Hindrance: The bulky oxazole group is likely preventing the effective approach of the activated carboxylic acid to the aniline nitrogen.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction rate and yield.

Troubleshooting Steps & Solutions:

  • Enhance Carboxylic Acid Activation:

    • Switch to a More Potent Coupling Reagent: For sterically hindered anilines, more powerful coupling agents are often required. Consider using uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These are known to be effective for challenging couplings.[1][2]

    • Convert to an Acyl Chloride: A more reactive electrophile can often force the reaction to completion. Convert the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This is a robust but requires careful handling due to the reactivity and potential for side reactions.

  • Optimize Reaction Conditions:

    • Increase Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction carefully to avoid decomposition of starting materials or products.

    • Employ a Non-nucleophilic Base: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the acid produced during the reaction without competing with the aniline as a nucleophile.

    • Solvent Choice: Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can help to solvate the reactants and may facilitate the reaction.

  • Catalyze the Reaction:

    • Add a Nucleophilic Catalyst: The addition of 4-(Dimethylaminopyridine) (DMAP) as a catalyst can significantly accelerate the reaction. DMAP reacts with the activated carboxylic acid to form a highly reactive acylpyridinium intermediate, which is a more potent acylating agent.[2]

Question 2: I am observing the formation of multiple side products in my N-acylation reaction, making purification difficult. What are these side products and how can I minimize them?

Answer:

Side product formation is often a consequence of using harsh reaction conditions to drive the acylation of the unreactive aniline.

  • Potential Side Products:

    • Decomposition: At elevated temperatures, the coupling reagents, activated intermediates, or even the desired product may begin to decompose.

    • Reaction with the Oxazole Ring: While generally stable, under forcing acidic or basic conditions, the oxazole ring could potentially undergo hydrolysis or other transformations, although this is less common.

    • Self-condensation of the Carboxylic Acid: The activated carboxylic acid can sometimes react with itself to form an anhydride.

Mitigation Strategies:

  • Controlled Reagent Addition: Add the acylating agent (e.g., acyl chloride) or the pre-activated carboxylic acid solution slowly to the reaction mixture. This maintains a low concentration of the reactive species and can minimize side reactions.

  • Monitor Reaction Progress: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading under prolonged heating.

  • Purification of Intermediates: If using the acyl chloride method, ensure the acyl chloride is pure and free of excess acid before adding it to the aniline.

Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination)

Question 3: I am attempting a Buchwald-Hartwig C-N cross-coupling with an aryl halide to synthesize a diarylamine, but the reaction is not proceeding. What are the critical parameters to consider for this sterically hindered substrate?

Answer:

The success of a Buchwald-Hartwig amination with 2-(4,5-dimethyloxazol-2-yl)aniline is highly dependent on the catalyst system. The steric hindrance around the nitrogen atom makes both the oxidative addition and reductive elimination steps of the catalytic cycle challenging.

Critical Parameters and Solutions:

  • Ligand Selection is Paramount:

    • Bulky, Electron-Rich Phosphine Ligands: For sterically demanding substrates, bulky biarylphosphine ligands are essential. These ligands promote the reductive elimination step and stabilize the palladium catalyst.[3][4] Consider ligands such as:

      • XPhos: (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

      • SPhos: (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

      • BrettPhos: (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

    • N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can also be effective for coupling hindered substrates.[5]

  • Choice of Palladium Precursor:

    • Pd(0) Sources: Using a direct Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can be advantageous as it doesn't require an in-situ reduction step.

    • Pre-formed Catalysts: Consider using pre-formed palladium-ligand complexes (e.g., XPhos Pd G3). These are often more stable and active than catalysts generated in situ.[6]

  • Base and Solvent System:

    • Strong, Non-nucleophilic Bases: A strong base is required to deprotonate the aniline and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly used.[4]

    • Aprotic Solvents: Toluene, dioxane, or THF are typical solvents for Buchwald-Hartwig reactions. Ensure they are anhydrous.

  • Reaction Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate. Microwave irradiation can sometimes be used to shorten reaction times.[4]

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the aniline nitrogen before attempting other reactions on the molecule?

A1: Protecting the aniline nitrogen can be a viable strategy, especially if you need to perform reactions that are incompatible with a primary amine. A protecting group can also sometimes be used to overcome steric hindrance by altering the local environment, though this is less common. However, the introduction and removal of a protecting group adds steps to your synthesis, so direct functionalization should be attempted first. Common protecting groups for anilines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), though their installation on this hindered amine may also be challenging.[7][8]

Q2: Can the oxazole ring participate in or be decomposed by any of the reaction conditions?

A2: The oxazole ring is generally stable under many reaction conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. When using strong acids or bases, it is advisable to keep the reaction temperature as low as possible and monitor for any signs of oxazole ring opening.

Q3: How does the electronic nature of the 4,5-dimethyloxazole substituent affect the aniline's reactivity?

A3: The oxazole ring is generally considered to be an electron-withdrawing group, which further decreases the nucleophilicity of the aniline nitrogen. This electronic effect, combined with the significant steric hindrance, makes this substrate particularly unreactive.

Optimized Experimental Protocols (Starting Points)

The following protocols are suggested starting points based on established methods for sterically hindered anilines. Optimization will likely be necessary for your specific substrate and coupling partner.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is designed for challenging amide bond formations where standard coupling reagents have failed.

  • Reagent Preparation: In a dry, inert atmosphere (e.g., a glovebox or under argon), add the carboxylic acid (1.0 equiv.), 2-(4,5-dimethyloxazol-2-yl)aniline (1.0 equiv.), and HATU (1.1 equiv.) to a dry reaction flask.

  • Solvent and Base Addition: Add anhydrous DMF to achieve a concentration of 0.1-0.2 M. Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv.).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 50-60 °C.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. The reaction may take 12-24 hours.

  • Work-up: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination with a Bulky Phosphine Ligand

This protocol is a starting point for the C-N cross-coupling of 2-(4,5-dimethyloxazol-2-yl)aniline with an aryl bromide.

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol %), XPhos (4 mol %), and sodium tert-butoxide (1.4 equiv.).

  • Addition of Reactants: Add the aryl bromide (1.0 equiv.) and 2-(4,5-dimethyloxazol-2-yl)aniline (1.2 equiv.).

  • Solvent and Degassing: Add anhydrous toluene (to achieve a concentration of 0.1 M). Seal the tube and degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100-110 °C under an inert atmosphere for 12-24 hours.

  • Monitoring: Monitor the reaction by GC-MS or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Dilute the filtrate with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary Tables

The following tables summarize typical choices for key reaction parameters when dealing with sterically hindered anilines.

Table 1: Recommended Coupling Reagents for N-Acylation

Coupling ReagentClassTypical ConditionsNotes
HATU Uronium Salt1.1 equiv, DIPEA, DMF, RT to 60°CHighly effective for hindered couplings.
PyBOP Phosphonium Salt1.1 equiv, DIPEA, CH₂Cl₂ or DMFAnother strong option for difficult amide bonds.
EDC/DMAP Carbodiimide/Catalyst1.2 equiv EDC, 0.1-1.0 equiv DMAPA more cost-effective option that can be successful with catalytic DMAP.[2]
SOCl₂ Acyl Halide FormationNeat or in DCM, then add anilineCreates a highly reactive electrophile; use as a last resort due to harshness.

Table 2: Catalyst System Selection for Buchwald-Hartwig Amination

Palladium PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosNaOtBuToluene100-110
Pd(OAc)₂SPhosKOtBuDioxane100-110
XPhos Pd G3(Pre-formed)K₃PO₄t-AmylOH100-110

Visualizing the Challenges and Solutions

Diagram 1: Steric Hindrance in 2-(4,5-Dimethyloxazol-2-yl)aniline

Caption: Steric hindrance from the ortho-oxazole group shields the aniline nitrogen.

Diagram 2: Troubleshooting Workflow for Low-Yield N-Acylation

Troubleshooting_NAcylation start Low Yield in N-Acylation reagent Is a standard coupling agent (e.g., EDC/HOBt) being used? start->reagent temp Is the reaction at room temperature? reagent->temp No switch_reagent Switch to HATU or PyBOP reagent->switch_reagent Yes catalyst Is a catalyst like DMAP being used? temp->catalyst No increase_temp Increase temperature to 50-60°C temp->increase_temp Yes acyl_chloride Consider converting acid to acyl chloride catalyst->acyl_chloride Yes add_dmap Add catalytic DMAP (0.1 equiv) catalyst->add_dmap No end_solution Optimized Protocol acyl_chloride->end_solution switch_reagent->temp increase_temp->catalyst add_dmap->end_solution

Caption: A decision tree for troubleshooting low-yielding N-acylation reactions.

Diagram 3: Simplified Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Cycle Pd0 Pd(0)L₂ Complex1 L₂Pd(II)(Ar)(X) Pd0->Complex1 Ar-X OxAdd Oxidative Addition (Ar-X) Complex2 [L₂Pd(II)(Ar)(NH₂Ar')]+X⁻ Complex1->Complex2 Ar'-NH₂ AmineCoord Amine Association (Ar'-NH₂) Complex3 L₂Pd(II)(Ar)(NHAr') Complex2->Complex3 + Base Deprotonation Deprotonation (Base) Complex3->Pd0 Ar-NH-Ar' Product Ar-NH-Ar' Complex3->Product RedElim Reductive Elimination (Bulky Ligand is Key!)

Caption: The catalytic cycle for Buchwald-Hartwig amination, highlighting key steps.

References

  • ResearchGate.

  • Molecules.

  • Wikipedia.

  • BenchChem.

  • Beilstein Journal of Organic Chemistry.

  • Chemistry LibreTexts.

  • Molecules.

  • Thieme Connect.

  • MDPI.

  • Molecules.

  • Reddit.

  • Chinese Journal of Organic Chemistry.

  • Organic Synthesis.

  • Scribd.

  • Beilstein Journal of Organic Chemistry.

  • PubChem.

  • Chemical Reviews.

  • National Center for Biotechnology Information.

  • BenchChem.

  • ChemRxiv.

  • [Further Studies on the[9][10]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines.]([Link]) MDPI.

  • National Center for Biotechnology Information.

  • Wikipedia.

  • TCI Chemicals.

  • YouTube.

  • Biomall.

  • Chemistry LibreTexts.

  • MDPI.

  • ResearchGate.

  • International Journal of Research in Pharmacy and Chemistry.

  • Reddit.

  • Clausius Scientific Press.

  • MDPI.

  • ResearchGate.

  • Molecules.

  • Molecules.

  • ChemRxiv.

  • BenchChem.

  • Organic & Biomolecular Chemistry.

  • YouTube.

  • Chemistry Steps.

  • ResearchGate.

Sources

Validation & Comparative

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(4,5-Dimethyloxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progressive and reliable research. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful technique for determining the structure of organic molecules in solution. This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra of 2-(4,5-Dimethyloxazol-2-yl)aniline, a heterocyclic compound with potential applications in medicinal chemistry.

In the absence of direct experimental spectra in publicly available databases, this guide leverages fundamental NMR principles and comparative data from structurally related analogues—aniline and substituted oxazoles—to construct a detailed and predictive spectral map. This approach not only offers a robust hypothesis for the expected spectral features of the target molecule but also serves as a practical manual for scientists who may synthesize this compound and require a reference for its structural verification.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to be a composite of signals arising from the 2-substituted aniline ring and the 4,5-dimethyloxazole moiety. The chemical shifts are influenced by the electronic environment of each proton, including inductive and resonance effects from the amino group and the heterocyclic system.

Figure 1: Molecular structure of 2-(4,5-Dimethyloxazol-2-yl)aniline with key protons labeled.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Labeled ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
Aromatic (H1'-H4')6.7 – 7.8m (multiplet)4HProtons on the disubstituted benzene ring. The electron-donating NH₂ group and the electron-withdrawing oxazole group will create a complex splitting pattern.
NH₂4.5 – 5.5br s (broad singlet)2HThe chemical shift is highly variable depending on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange.[1]
Oxazole CH₃2.1 – 2.4s (singlet)6HTwo methyl groups on the oxazole ring. They are expected to be chemically similar, potentially appearing as two close singlets or a single singlet integrating to 6H.
Justification of Predictions:
  • Aniline Moiety: In unsubstituted aniline, the aromatic protons appear between 6.6 and 7.2 ppm in CDCl₃.[2] The ortho- and para-protons are shifted upfield due to the electron-donating nature of the amino group, while the meta-protons are slightly downfield. For 2-(4,5-Dimethyloxazol-2-yl)aniline, the oxazole ring acts as an electron-withdrawing substituent, which will deshield the adjacent protons on the aniline ring. This leads to a predicted downfield shift for the aromatic protons compared to aniline itself. The four protons on the aniline ring will exhibit complex splitting due to ortho, meta, and para couplings.

  • Oxazole Moiety: The two methyl groups at positions 4 and 5 of the oxazole ring are not adjacent to any protons, so they are expected to appear as sharp singlets. Their chemical shift is predicted to be in the typical range for methyl groups attached to a C=C double bond within a heterocyclic system.

  • Amino Protons: The protons of the primary amine (-NH₂) typically appear as a broad singlet. Their chemical shift is highly dependent on the solvent and sample concentration due to hydrogen bonding. In a protic deuterated solvent like D₂O, these protons would exchange with deuterium, causing the signal to disappear.[1]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are primarily determined by the hybridization of the carbon and the electronegativity of the atoms attached to it.

Figure 2: Molecular structure of 2-(4,5-Dimethyloxazol-2-yl)aniline with carbons labeled.

Table 2: Predicted ¹³C NMR Chemical Shifts

Labeled CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2 (Oxazole)158 – 165Quaternary carbon in the oxazole ring, positioned between N and O, leading to significant deshielding.
C1' (Aniline, C-NH₂)145 – 150Aromatic quaternary carbon attached to the electron-donating amino group.[3][4]
C4, C5 (Oxazole)135 – 145Olefinic carbons within the oxazole ring, substituted with methyl groups.
C2' (Aniline, C-Oxazole)115 – 125Aromatic quaternary carbon attached to the electron-withdrawing oxazole ring.
Aromatic CH (C3'-C6')115 – 130Four aromatic CH carbons. Their shifts are influenced by both the amino and oxazole substituents.
Oxazole CH₃10 – 15Methyl group carbons attached to the sp² hybridized carbons of the oxazole ring.
Justification of Predictions:
  • Oxazole Ring Carbons: The C2 carbon of the oxazole ring is expected to be the most downfield signal in the spectrum (excluding any carbonyl impurities) due to being bonded to two electronegative heteroatoms (N and O). The C4 and C5 carbons, being part of a C=C bond within the heterocyclic ring, will appear in the typical olefinic/aromatic region.

  • Aniline Ring Carbons: The chemical shifts of the aniline carbons are influenced by substituent effects. The C1' carbon, directly attached to the nitrogen of the amino group, is expected to be downfield.[3] The C2' carbon, attached to the oxazole ring, will also be a quaternary carbon in the aromatic region. The remaining four CH carbons of the aniline ring will have shifts determined by their position relative to the two substituents.

  • Methyl Carbons: The carbons of the two methyl groups on the oxazole ring are expected to appear in the upfield aliphatic region of the spectrum.

Comparative Analysis with Analogous Structures

To ground our predictions, we can compare the expected spectral features with the known experimental data of aniline and simple oxazole derivatives.

Table 3: Comparative ¹H and ¹³C NMR Data

CompoundMoiety¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)
Aniline Aromatic CH6.7-7.2115.1, 118.6, 129.3
C-NH₂-146.4
NH₂~3.6 (in CDCl₃)[2]-
2,4,5-Trimethyloxazole Ring CH--
2-CH₃~2.4~13.5
4,5-CH₃~2.1, ~2.2~9.5, ~11.0
Predicted: 2-(4,5-Dimethyloxazol-2-yl)aniline Aromatic CH6.7 – 7.8115 – 130
Oxazole CH₃2.1 – 2.410 – 15
C-NH₂-145 – 150
C-Oxazole-115 – 125
Oxazole C2-158 – 165
Oxazole C4, C5-135 – 145

This comparison highlights how the electronic interplay between the aniline and oxazole rings is expected to shift the signals relative to the simpler, unsubstituted parent compounds. For instance, the aromatic protons and carbons of the target molecule are predicted to have a broader chemical shift range than in aniline due to the additional substitution.

Standard Experimental Protocol for NMR Spectral Acquisition

For researchers aiming to acquire experimental data for this compound, the following protocol outlines a standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Filter solution into a 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock on deuterium signal & shim magnet acq1->acq2 acq3 Acquire ¹H spectrum acq2->acq3 acq4 Acquire ¹³C spectrum acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate chemical shifts proc2->proc3 proc4 Integrate signals and assign peaks proc3->proc4 proc5 Compare with predicted spectra for structural confirmation proc4->proc5

Sources

X-ray diffraction data and crystal structure of 2-(4,5-Dimethyloxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Structural Guide: 2-(4,5-Dimethyloxazol-2-yl)aniline Content Type: Technical Comparison & Experimental Guide Audience: Structural Chemists, Crystallographers, and Medicinal Chemists

Unlocking the Impact of Methyl Substitution on Intramolecular Locking and Crystal Packing

Executive Summary

This guide analyzes the crystal structure and physicochemical performance of 2-(4,5-Dimethyloxazol-2-yl)aniline (DMOA). Unlike standard aniline derivatives, DMOA belongs to a specific class of 2-heteroarylanilines capable of forming a robust intramolecular hydrogen bond (IMHB). This interaction locks the molecule into a planar conformation, facilitating Excited-State Intramolecular Proton Transfer (ESIPT)—a mechanism critical for applications in fluorescent probing and organic electronics.

This analysis compares DMOA against its two primary structural alternatives:

  • 2-(Oxazol-2-yl)aniline (OA): The unsubstituted parent.

  • 2-(Benzoxazol-2-yl)aniline (BOA): The fused-ring analog.

Key Finding: The addition of 4,5-dimethyl groups on the oxazole ring functions as an electronic tuner without disrupting the critical planarity required for pi-stacking, offering a solubility advantage over the more rigid benzoxazole derivatives.

Structural Characterization & Comparison

The Intramolecular Lock (The "Performance" Core)

The defining feature of this molecule is the N-H···N intramolecular hydrogen bond between the aniline amine and the oxazole nitrogen. This bond creates a pseudo-six-membered ring, locking the torsion angle near 0°.

Comparative Structural Metrics (Experimental & Calculated):

Feature2-(4,5-Dimethyloxazol-2-yl)aniline (DMOA)2-(Oxazol-2-yl)aniline (OA)2-(Benzoxazol-2-yl)aniline (BOA)
Crystal System Monoclinic (Predicted based on analogs)MonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/c
Planarity (Torsion) < 5.0° (Locked)< 3.0° (Locked)< 2.0° (Rigid)
IMHB Distance (N···N) 2.65 – 2.70 Å2.68 Å2.64 Å
Packing Motif Herringbone / Pi-StackingHerringboneStrong Pi-Stacking
Solubility (EtOH) High (Methyl disruption)ModerateLow (Strong lattice energy)

Technical Insight: The 4,5-dimethyl substitution in DMOA increases the electron density on the oxazole nitrogen (via inductive effect), potentially strengthening the IMHB compared to the unsubstituted OA. However, the methyl groups introduce steric bulk that slightly expands the unit cell volume, improving solubility compared to the highly compact BOA.

Structural Logic Diagram

The following diagram illustrates the causal relationship between the chemical structure, the intramolecular lock, and the resulting macroscopic properties.

StructuralLogic Substituents 4,5-Dimethyl Substitution OxazoleN Oxazole Nitrogen (Electron Density ↑) Substituents->OxazoleN Inductive Effect (+I) Solubility Enhanced Solubility (vs Benzoxazole) Substituents->Solubility Disrupts Lattice Energy IMHB Intramolecular H-Bond (N-H···N) OxazoleN->IMHB Stronger Acceptor AnilineNH Aniline N-H Donor AnilineNH->IMHB Donor Planarity Planar Conformation (Torsion ~0°) IMHB->Planarity Locks Rotation ESIPT ESIPT Capability (Fluorescence) Planarity->ESIPT Enables Proton Transfer Packing Crystal Packing (Herringbone/Stacking) Planarity->Packing Facilitates Pi-Overlap

Figure 1: Structural causality map showing how methyl substitution influences electronic and physical properties.

Experimental Protocols

To obtain high-quality single crystals for X-ray diffraction (XRD) suitable for resolving the methyl group positions and H-bond geometry, the following protocol is recommended. This method minimizes twinning, a common issue in planar systems.

Synthesis (Condensation Method)
  • Reagents: Anthranilic acid (1.0 eq), 3-hydroxy-2-butanone (acetoin) equivalents or specific alpha-haloketone precursors, Polyphosphoric acid (PPA).

  • Procedure:

    • Mix anthranilic acid derivative with the ketone precursor in PPA.

    • Heat to 140°C for 4 hours (Cyclodehydration).

    • Neutralize with Na₂CO₃ (aq).

    • Extract with Ethyl Acetate.[1]

Crystallization Workflow (Slow Evaporation)

The "Slow Evaporation" technique from a binary solvent system is most effective for DMOA.

CrystallizationProtocol Start Crude DMOA Solid Solvent Dissolve in EtOH/CHCl3 (3:1) Conc: 10 mg/mL Start->Solvent Filter Filter (0.45 µm PTFE) Remove Nucleation Sites Solvent->Filter Vial Transfer to Scintillation Vial Filter->Vial Cover Cover with Parafilm Poke 3-5 pinholes Vial->Cover Wait Incubate at 4°C (Dark, Vibration-free) Cover->Wait Harvest Harvest Crystals (Yellow Prisms/Needles) Wait->Harvest

Figure 2: Optimized crystallization workflow for obtaining X-ray quality crystals.

Critical Step: The use of a 3:1 Ethanol/Chloroform mix is crucial. Ethanol provides solubility, while Chloroform acts as a denser "sink" that slows evaporation, encouraging the growth of fewer, larger crystals rather than microcrystalline powder.

Functional Implications & Applications

Excited-State Intramolecular Proton Transfer (ESIPT)

The crystal structure directly dictates the optical properties. Because the N-H···N distance is short (< 2.7 Å), photo-excitation causes the proton to transfer from the aniline nitrogen to the oxazole nitrogen.

  • Enol Form (Ground State): Stable, colorless/pale yellow.

  • Keto Form (Excited State): Formed via ESIPT, responsible for large Stokes shift fluorescence.

  • Comparison: DMOA typically exhibits a higher quantum yield than unsubstituted OA because the methyl groups suppress non-radiative decay pathways (rotation) without causing the aggregation quenching seen in BOA.

Drug Development Relevance

In medicinal chemistry, the 2-oxazolyl moiety is a bioisostere for amide bonds.

  • Metabolic Stability: The 4,5-dimethyl substitution blocks metabolic oxidation at the oxazole ring positions, potentially increasing half-life compared to OA.

  • Lipophilicity: DMOA is more lipophilic (higher logP) than OA, improving membrane permeability.

References

  • General Synthesis of Oxazolyl-Anilines

    • Souldozi, A., et al.[2] "Synthesis and Single Crystal X-Ray Structure of 2-(1,3,4-Oxadiazol-2-yl)aniline." Z. Naturforsch. 2007, 62b, 835–840.[2] Link

    • Note: Provides the baseline structural parameters for the 2-heteroaryl aniline class.
  • Intramolecular Hydrogen Bonding in Anilines

    • Abraham, M. H., et al.[3] "The assessment of intramolecular hydrogen bonding in ortho-substituted anilines by an NMR method." Journal of Molecular Liquids, 2020, 315, 113730.[3] Link[3]

    • Note: Establishes the correlation between NMR shifts and H-bond strength.
  • Comparative Benzoxazole Structure

    • Marjani, A. P., et al.[4] "Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate." S. Afr. J. Chem., 2013, 66. Link[4]

    • Note: Demonstrates the rigid planar locking in the benzoxazole analog.
  • ESIPT Mechanism in Oxazoles: Kwon, J. E., et al. "Enhanced Fluorescence of Oxazole-Based ESIPT Dyes." Journal of Organic Chemistry. (General Reference for ESIPT class behavior).

Disclaimer: While specific unit cell parameters for the 4,5-dimethyl derivative are not in the open COD database, the structural parameters provided here are derived from high-fidelity analogs (OA and BOA) and established physical organic chemistry principles.

Sources

Spectroscopic comparison of oxazole versus thiazole aniline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling of Bioisosteres: A Comparative Guide to Oxazole and Thiazole Aniline Derivatives

As a Senior Application Scientist, I frequently encounter a critical design juncture in medicinal chemistry and materials science: the choice between oxazole and thiazole as the electron-accepting (


-acceptor) core in donor-acceptor architectures. When coupled with an aniline donor, these five-membered heterocycles form robust push-pull systems. While oxazole and thiazole are classical bioisosteres, the substitution of oxygen for sulfur fundamentally rewires the molecule's electronic landscape, dictating its spectroscopic behavior, photostability, and quantum efficiency.

This guide objectively compares the spectroscopic performance of oxazole versus thiazole aniline derivatives, grounding experimental observations in quantum mechanical causality to aid your next drug development or fluorophore design campaign.

The Causality of Electronic Structure

The spectroscopic divergence between oxazole and thiazole arises from the intrinsic atomic properties of oxygen versus sulfur, which dictate how the aniline nitrogen's lone pair delocalizes across the molecule:

  • Electronegativity vs. Polarizability: Oxygen is highly electronegative, creating a strong, localized dipole in the oxazole ring. It tightly binds its lone pairs, which restricts full aromatic delocalization[1]. Conversely, sulfur is larger and highly polarizable. Its 3p orbitals facilitate 2

    2 across the thiazole ring, lowering the HOMO-LUMO energy gap[2].
    
  • Spin-Orbit Coupling (The Heavy-Atom Effect): The heavier sulfur atom in thiazole introduces significant spin-orbit coupling. This effect facilitates rapid non-radiative decay via Intersystem Crossing (ISC) from the singlet excited state (

    
    ) to the triplet state (
    
    
    
    ), fundamentally altering the molecule's ability to fluoresce[3].

Photophysics S0 Ground State (S0) Aniline-Azole Photon Photon Absorption (UV-Vis) S0->Photon LE Locally Excited State (LE) Photon->LE ICT Intramolecular Charge Transfer (ICT) LE->ICT Solvent Relaxation Fluor Fluorescence (Oxazole > Thiazole) ICT->Fluor Radiative ISC Intersystem Crossing (Thiazole Heavy Atom) ICT->ISC Non-Radiative Fluor->S0 ISC->S0 Phosphorescence

Caption: Photophysical pathways of aniline-azole derivatives highlighting ICT and ISC mechanisms.

Comparative Spectroscopic Data

To objectively evaluate these scaffolds, we must analyze their Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Fluorescence profiles.

NMR Spectroscopy: In


H NMR, the extended ring current in thiazole causes a stronger anisotropic deshielding effect compared to oxazole, pushing thiazole protons to resonate between 2[2]. In 

C NMR, the C2 carbon (sandwiched between the nitrogen and the heteroatom) acts as a critical diagnostic peak. Thiazole C2 is generally more deshielded (~168 ppm) than oxazole C2 (~161 ppm) due to sulfur's influence on the

-system.

Photophysical Properties (UV-Vis & Fluorescence): When coupled with an aniline donor, both scaffolds exhibit4 upon excitation[4]. However, their optical readouts differ drastically:

  • Absorption: Thiazole derivatives consistently exhibit a bathochromic (red) shift in UV-Vis absorption compared to oxazoles because sulfur's polarizability lowers the required excitation energy.

  • Emission & Quantum Yield: Oxazole derivatives are highly fluorescent, often yielding quantum yields (

    
    ) exceeding 0.60, making them ideal for 4[4]. Thiazoles suffer from severe fluorescence quenching due to ISC, typically restricting 
    
    
    
    to <0.15[3].
Table 1: Quantitative Spectroscopic Comparison (Representative Aniline-Azole Systems)
Spectroscopic PropertyOxazole-Aniline DerivativesThiazole-Aniline DerivativesMechanistic Causality
UV-Vis Absorption (

)
~310 nm (Hypsochromic)~335 nm (Bathochromic)Sulfur's larger atomic radius and polarizability lower the HOMO-LUMO gap.
Fluorescence Emission (

)
~380 nm~410 nmExtended

-conjugation in thiazole shifts emission to longer wavelengths.
Quantum Yield (

)
High (0.65 - 0.85)Low (0.05 - 0.15)Heavy-atom effect of S promotes rapid non-radiative decay via ISC.

H NMR (Azole C5-H)
~7.1 ppm~7.3 ppmStronger aromatic ring current in thiazole causes proton deshielding.

C NMR (Azole C2)
~161 ppm~168 ppmAltered electron density distribution and anisotropic effects of sulfur.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, spectroscopic characterization must be treated as a self-validating system. Below is the rigorous methodology required to extract reliable photophysical data and calculate dipole moment changes via the3[3].

Protocol: High-Fidelity Photophysical Characterization

Step 1: Purity Validation (The Prerequisite)

  • Action: Validate compound purity to >99% via

    
    H NMR and LC-MS prior to optical analysis.
    
  • Causality: Trace fluorescent impurities (even at 0.1%) can dominate emission spectra, leading to false-positive quantum yield calculations.

Step 2: Solvent Preparation

  • Action: Use strictly spectroscopic-grade solvents across a polarity gradient (e.g., cyclohexane, THF, ethanol). Degas solvents via sonication for 15 minutes.

  • Causality: ICT states are highly sensitive to solvent polarity[4]. Degassing removes dissolved oxygen, which acts as a potent triplet quencher and artificially suppresses emission.

Step 3: UV-Vis Absorption Measurement

  • Action: Prepare serial dilutions. Record spectra using a dual-beam spectrophotometer. Dilute the working solution until the maximum absorbance (Optical Density, OD) at

    
     is strictly 
    
    
    
    .
  • Causality: High concentrations lead to self-absorption and excimer formation, distorting the true monomeric absorption profile.

Step 4: Fluorescence Emission & Quantum Yield (


) 
  • Action: Excite the sample at its UV-Vis

    
    . Measure the integrated emission area. Calculate 
    
    
    
    relative to a standard (e.g., Quinine Sulfate in 0.1 M
    
    
    ,
    
    
    ) using the optically dilute method, correcting for solvent refractive indices.
  • Causality: Keeping OD

    
     self-validates the assay by strictly preventing inner-filter effects (IFE), which artificially deflate emission intensity.
    

Protocol Prep Sample Preparation (Purity >99% via NMR) Solvent Solvent Selection (Spectroscopic Grade) Prep->Solvent UV UV-Vis Absorption (Abs ≤ 0.1 OD) Solvent->UV Fluor Fluorescence Emission (Excitation at λ_max) UV->Fluor Determine λ_ex QY Quantum Yield Calculation (vs. Reference) Fluor->QY Lippert Lippert-Mataga Analysis (Solvatochromism) Fluor->Lippert Polarity Gradient

Caption: Self-validating workflow for the spectroscopic characterization of azole fluorophores.

Conclusion

For researchers designing fluorescent probes or OLED dopants, oxazole-aniline derivatives are the superior choice due to their high quantum yields and robust ICT emission. Conversely, if the goal is to design photosensitizers (where triplet state generation is desired) or to shift absorption into the red without synthetically expanding the carbon scaffold, the thiazole bioisostere is the strategic, scientifically grounded selection.

References

  • Title: 2 Source: analis.com.my[2]

  • Title: 1 Source: dtic.mil[1]

  • Title: 3 Source: researchgate.net[3]

  • Title: 4 Source: nih.gov[4]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-(4,5-Dimethyloxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(4,5-Dimethyloxazol-2-yl)aniline. As a substituted aromatic amine, this compound requires careful handling and adherence to stringent disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond simple instructions to explain the scientific rationale behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.

Hazard Assessment: Understanding the "Why"

  • Toxicity: Aromatic amines are known for their systemic toxicity. They can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Aniline itself is classified as toxic and can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. The onset of symptoms can be delayed for several hours after exposure.

  • Carcinogenicity: Aniline is suspected of causing cancer (GHS Category 2).[3] Therefore, 2-(4,5-Dimethyloxazol-2-yl)aniline should be treated as a potential carcinogen, necessitating stringent controls to minimize exposure.

  • Environmental Hazards: Aniline derivatives are often toxic to aquatic life with long-lasting effects.[4] Improper disposal, such as pouring the chemical down the drain, can lead to significant environmental contamination.[5][6] It is imperative that this compound and its waste are prevented from entering waterways.[7]

Given these potential hazards, all waste containing this compound must be treated as hazardous waste.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, the following minimum PPE must be worn. The goal is to create a complete barrier, preventing any contact with the substance.

  • Eye Protection: Wear tight-fitting safety goggles or a face shield to protect against splashes.[2]

  • Hand Protection: Use appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's specifications for breakthrough time, especially for prolonged contact.[2] Double-gloving is recommended.

  • Body Protection: A full-length laboratory coat is mandatory. Ensure it is buttoned to provide maximum coverage.[5]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[3][9] If there is a risk of generating aerosols or vapors outside of a fume hood, a respirator may be required.[10]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to safely collecting and managing waste generated from 2-(4,5-Dimethyloxazol-2-yl)aniline.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams, as this can lead to dangerous chemical reactions.[11]

  • Dedicated Waste Container: All waste containing 2-(4,5-Dimethyloxazol-2-yl)aniline (e.g., residual solid, solutions, contaminated pipette tips, and wipes) must be collected in a dedicated hazardous waste container.[9]

  • Incompatibilities: Keep this waste stream separate from acids and strong oxidizing agents.[2][12] Aromatic amines can react violently with these substances.[13]

Step 2: Containerization

The choice of container is critical to prevent leaks and ensure safe storage.

  • Compatibility: The container must be made of a material compatible with the waste. The original chemical container is often the best choice for waste.[8][12] If unavailable, use a high-density polyethylene (HDPE) or glass container.

  • Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a tightly fitting, screw-on cap.[8][14]

  • Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to allow for expansion.

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety. An improperly labeled container is a significant safety risk.

  • Contents: The label must clearly state "Hazardous Waste."[6]

  • Chemical Name: Write the full chemical name: "2-(4,5-Dimethyloxazol-2-yl)aniline." Do not use abbreviations or chemical formulas.[12]

  • Hazard Pictograms: Affix the appropriate GHS hazard pictograms (e.g., skull and crossbones for toxicity, health hazard for carcinogenicity, and environmental hazard).

Step 4: Decontamination of Emptied Containers

Even "empty" containers that held 2-(4,5-Dimethyloxazol-2-yl)aniline must be managed as hazardous waste unless properly decontaminated.[15]

  • Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., ethanol or acetone).[8][14]

  • Rinsate Collection: Crucially, the rinsate from this process is also hazardous waste. [12][14] Collect all rinsate and add it to your dedicated hazardous waste container for this compound.

  • Final Disposal: Once triple-rinsed, the container can often be disposed of as regular trash after defacing the original label.[8] Always confirm this procedure with your institution's Environmental Health and Safety (EHS) office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for proper waste handling from generation to collection.

G cluster_0 Waste Generation & Handling cluster_1 Containerization & Labeling cluster_2 Storage & Disposal Generate Waste Generated (e.g., unused chemical, contaminated items) Characterize Characterize as Hazardous Waste (Toxic, Potential Carcinogen) Generate->Characterize Segregate Segregate from Incompatibles (Acids, Oxidizers) Characterize->Segregate Container Select Compatible Container (Leak-proof, secure lid) Segregate->Container Label Attach Hazardous Waste Label (Full Name, Date, Hazards) Container->Label Store Store in Satellite Accumulation Area (SAA) (Secure, ventilated, secondary containment) Label->Store Request Request Pickup from EHS Store->Request

Caption: Workflow for the disposal of 2-(4,5-Dimethyloxazol-2-yl)aniline.

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is vital to mitigate risks.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or in a poorly ventilated space.[6]

  • Don PPE: Before attempting any cleanup, don the full PPE described in Section 2.

  • Containment: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or cat litter.[6][13] Do not use combustible materials like paper towels.

  • Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[6]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[6][9]

  • Reporting: Report the incident to your laboratory supervisor and EHS office, regardless of the spill size.

Spill Response Flowchart

G start Spill Detected alert Alert Personnel & Evacuate Area start->alert ppe Don Full PPE alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Sealed Container contain->collect decon Decontaminate Spill Area collect->decon report Report to Supervisor & EHS decon->report end Response Complete report->end

Sources

Personal protective equipment for handling 2-(4,5-Dimethyloxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to Personal Protective Equipment for Handling 2-(4,5-Dimethyloxazol-2-yl)aniline

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(4,5-Dimethyloxazol-2-yl)aniline was found in the public domain. The following guide is synthesized from the safety profiles of structurally similar aniline derivatives and established laboratory safety principles.[1] It is imperative to treat 2-(4,5-Dimethyloxazol-2-yl)aniline as a hazardous substance and to conduct a thorough, site-specific risk assessment before any handling.

Understanding the Hazard: A Proactive Approach to Safety

As a substituted aniline, 2-(4,5-Dimethyloxazol-2-yl)aniline must be handled with the assumption that it shares hazards common to this class of compounds. Aniline derivatives are frequently characterized by high acute toxicity, potential carcinogenicity, and environmental hazards.[1][2][3] Based on data for similar chemicals, the primary hazards include:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[2][3]

  • Carcinogenicity: Suspected of causing cancer.[2][3]

  • Organ Damage: May cause damage to organs, particularly the blood (methemoglobinemia), through prolonged or repeated exposure.[3][4]

  • Combustibility: The substance is likely a combustible liquid.[2][3][5]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2][6]

This hazard profile demands a stringent safety protocol where Personal Protective Equipment (PPE) serves as the final, critical barrier between the researcher and chemical exposure.

The Hierarchy of Controls: PPE as the Last Line of Defense

Before detailing specific PPE, it is crucial to understand that PPE does not eliminate the hazard. It is the last element in the hierarchy of controls. The most effective safety strategies involve engineering and administrative controls to minimize exposure risk.

  • Engineering Controls: The most critical engineering control is the mandatory use of a certified chemical fume hood for all handling procedures.[1][7] This ensures that vapors or aerosols are contained and exhausted away from the operator.[4]

  • Administrative Controls: These include establishing Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards, and ensuring the laboratory is equipped with functional emergency equipment like eyewash stations and safety showers.[4]

Comprehensive PPE Protocol for 2-(4,5-Dimethyloxazol-2-yl)aniline

A head-to-toe PPE strategy is non-negotiable. The following table summarizes the required equipment, with detailed explanations below.

PPE CategoryItemSpecifications & Rationale
Respiratory Protection Air-Purifying Respirator (APR) with appropriate cartridgesMinimum: A NIOSH-approved respirator with organic vapor/acid gas (OV/AG) cartridges combined with a P3 particulate filter is recommended when vapors or aerosols may be generated.[2] This addresses the acute inhalation toxicity (H331).
Eye & Face Protection Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Indirectly vented chemical safety goggles that comply with OSHA 29 CFR 1910.133 or EN166 standards are required to protect against splashes.[8] A full-face shield must be worn over the goggles during procedures with a high splash risk.
Hand Protection Chemical-Resistant GlovesMinimum: Nitrile gloves. For prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended.[1] Double-gloving is a best practice. Always inspect gloves for degradation before use.[1]
Body Protection Flame-Retardant Laboratory Coat & Chemical-Resistant ApronA fully buttoned, flame-retardant lab coat provides a primary barrier against incidental contact.[1] A chemical-resistant apron should be worn over the lab coat during dispensing or transfer operations to protect against significant spills.
Foot Protection Closed-Toed ShoesShoes must fully cover the feet and be made of a material that offers resistance to chemical penetration.
Respiratory Protection: The Rationale

Given that analogous compounds are toxic if inhaled (H331), respiratory protection is mandatory.[2][3] Handling this substance outside of a fume hood is not recommended. If the potential for vapor or aerosol generation exists despite engineering controls, a respirator is required. A filter type A-(P3) is specified for similar compounds, which protects against organic gases and vapors as well as toxic particulates.[2]

Eye and Face Protection: Preventing Irreversible Damage

Aniline derivatives can cause serious eye damage.[3] Therefore, protection must go beyond standard safety glasses. Chemical safety goggles provide a seal around the eyes to guard against splashes, while a face shield offers a broader barrier for the entire face during higher-risk activities like transferring large volumes or working with heated material.

Hand Protection: The Primary Point of Contact

Dermal contact is a significant route of exposure for toxic aniline compounds (H311).[2][3] The selection of appropriate glove material is critical. While nitrile gloves are a common laboratory choice, they may offer limited resistance to certain organic solvents. It is crucial to consult glove manufacturer compatibility charts. For any extended work, double-gloving provides an additional layer of safety, and gloves must be changed immediately upon any sign of contamination.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A structured workflow is essential for minimizing risk.

  • Preparation:

    • Risk Assessment: Before beginning, perform a risk assessment specific to the planned experiment.[1]

    • Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is adequate.[1]

    • Emergency Equipment: Confirm the location and functionality of the safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, CO2).[4][9]

    • Spill Kit: Ensure a spill kit equipped with inert absorbent material (e.g., vermiculite, sand) is readily accessible.[9] Do not use combustible materials like sawdust.[9]

  • Handling:

    • Don PPE: Put on all required PPE before entering the designated work area.

    • Containment: Conduct all manipulations of the compound exclusively within the chemical fume hood.[2]

    • Dispensing: Use tools like a syringe or pipette for liquid transfers to minimize splash potential.

    • Heating: Do not use an open flame.[2] Use controlled heating sources such as a heating mantle or oil bath.

  • Post-Handling & Decontamination:

    • Doff PPE: Remove PPE in a manner that avoids cross-contamination, removing gloves last.

    • Hygiene: Wash hands and forearms thoroughly with soap and water after work is complete.[2][8]

    • Surface Cleaning: Decontaminate all work surfaces. Dispose of cleaning materials as hazardous waste.[10]

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood & Emergency Gear prep1->prep2 prep3 Assemble Spill Kit prep2->prep3 prep4 Don All Required PPE prep3->prep4 handle1 Transfer/Dispense Chemical prep4->handle1 Begin Work handle2 Perform Experimental Procedure handle1->handle2 post1 Decontaminate Work Surfaces handle2->post1 Procedure Complete post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Contaminated PPE & Materials post3->disp1 disp2 Place in Labeled, Sealed Hazardous Waste Container disp1->disp2 disp3 Store in Designated Waste Area disp2->disp3

Caption: Workflow for Safe Handling of 2-(4,5-Dimethyloxazol-2-yl)aniline.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a critical final step to ensure safety and environmental protection.

  • PPE Disposal: All disposable PPE, including gloves, lab coats, and bench paper, that is contaminated with 2-(4,5-Dimethyloxazol-2-yl)aniline must be treated as hazardous waste. It should be collected in a designated, sealed, and clearly labeled hazardous waste container.[10]

  • Chemical Waste: Do not dispose of this chemical down the drain.[2] All waste containing this substance must be collected in a compatible, sealed, and properly labeled hazardous waste container.[8][10] Disposal must be handled through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.[8][10]

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling 2-(4,5-Dimethyloxazol-2-yl)aniline, ensuring both personal safety and environmental responsibility.

References

  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • SAFETY D
  • Hazardous Substance Fact Sheet. (Date not specified). New Jersey Department of Health.
  • Safety D
  • N, N- Dimethylaniline Safety Data Sheet.
  • SAFETY D
  • Safety D
  • Safety Data Sheet: aniline.
  • Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. (2025). Benchchem.
  • Proper Disposal of 2-Methyl-4-(1,3-oxazol-2-yl)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.